molecular formula C6H9F3O2 B2648231 [3-(Trifluoromethoxy)cyclobutyl]methanol CAS No. 2503205-04-5

[3-(Trifluoromethoxy)cyclobutyl]methanol

Número de catálogo: B2648231
Número CAS: 2503205-04-5
Peso molecular: 170.131
Clave InChI: UCNASKPOTJFDKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[3-(Trifluoromethoxy)cyclobutyl]methanol ( 2503205-04-5) is a specialized organic compound with a molecular formula of C 6 H 9 F 3 O 2 and a molecular weight of 170.13 g/mol . This compound is characterized by a cyclobutane ring substituted with a trifluoromethoxy group and a hydroxymethyl group, a structure that makes it a valuable intermediate in synthetic organic chemistry. The presence of both the polar alcohol functional group and the highly stable trifluoromethoxy group makes this chemical a promising building block for medicinal chemistry and materials science research . The trifluoromethoxy group is known to influence the electronic properties, lipophilicity, and metabolic stability of molecules, which are critical parameters in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Researchers can utilize the hydroxymethyl group for further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or as a point for conjugation and linker attachment. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[3-(trifluoromethoxy)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)11-5-1-4(2-5)3-10/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNASKPOTJFDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR spectral data for[3-(Trifluoromethoxy)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of [3-(Trifluoromethoxy)cyclobutyl]methanol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing intricate details of molecular structure with exceptional resolution. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for [3-(Trifluoromethoxy)cyclobutyl]methanol, a molecule of interest due to the presence of a stereochemically complex cyclobutane ring and the influential trifluoromethoxy substituent.

The cyclobutane moiety, a four-membered carbocycle, is not planar and exists in a dynamic equilibrium between puckered "butterfly" conformations.[1] This conformational flexibility significantly impacts the magnetic environment of the ring protons and carbons, leading to complex NMR spectra. The trifluoromethoxy (-OCF₃) group, a potent electron-withdrawing substituent, further modulates the electronic properties of the molecule, influencing chemical shifts and providing a unique ¹⁹F NMR handle.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of [3-(Trifluoromethoxy)cyclobutyl]methanol. These predictions were generated using advanced computational algorithms that consider through-bond and through-space effects, as well as conformational averaging.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) - cis Isomer Predicted Multiplicity Predicted Coupling Constant (J, Hz) Predicted Chemical Shift (δ, ppm) - trans Isomer Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-13.8 - 4.0m-4.1 - 4.3m-
H-2, H-4 (axial)2.2 - 2.4m-2.0 - 2.2m-
H-2, H-4 (equatorial)2.5 - 2.7m-2.3 - 2.5m-
H-32.3 - 2.5m-2.6 - 2.8m-
-CH ₂OH3.6 - 3.8d~6.03.5 - 3.7d~6.0
-CH₂OH 1.5 - 1.7t~6.01.6 - 1.8t~6.0
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm) - cis Isomer Predicted Multiplicity (¹³C-¹⁹F Coupling) Predicted Coupling Constant (J, Hz) Predicted Chemical Shift (δ, ppm) - trans Isomer Predicted Multiplicity (¹³C-¹⁹F Coupling) Predicted Coupling Constant (J, Hz)
C-175 - 78q~2.078 - 81q~2.0
C-2, C-430 - 33--32 - 35--
C-338 - 41--40 - 43--
-C H₂OH65 - 68--63 - 66--
-OC F₃120 - 123q~255120 - 123q~255

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a novel compound such as [3-(Trifluoromethoxy)cyclobutyl]methanol.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with exchangeable protons (like the alcohol -OH), methanol-d₄ (CD₃OD) can be used to simplify the spectrum by exchanging the -OH proton for deuterium.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

¹H NMR Acquisition
  • Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Pulse Width: A 90° pulse should be calibrated.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition
  • Spectrometer Setup: Use the same lock and shim settings as for the ¹H NMR.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-250 ppm.[1]

    • Acquisition Time (AQ): 1-2 seconds.

    • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A significantly higher number of scans is required, typically ranging from hundreds to thousands, depending on the sample concentration.[1]

2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample_prep Sample Preparation one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr For complex structures processing Data Processing (FT, Phasing, Baseline Correction) two_d_nmr->processing assignment Signal Assignment processing->assignment interpretation Structural Elucidation assignment->interpretation final_structure final_structure interpretation->final_structure Final Structure Confirmation

Figure 1. A generalized workflow for NMR data acquisition and structural elucidation.

Interpretation of Predicted NMR Spectra

Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of [3-(Trifluoromethoxy)cyclobutyl]methanol is expected to be complex due to the puckered nature of the cyclobutane ring, which can lead to non-equivalent axial and equatorial protons.[1]

  • Cyclobutyl Protons (H-1, H-2, H-3, H-4): These protons are expected to resonate in the upfield region, typically between 2.0 and 4.3 ppm. The methine proton at C-1 (H-1), being attached to the carbon bearing the electron-withdrawing trifluoromethoxy group, is predicted to be the most downfield of the ring protons. The chemical shifts of the methylene protons at C-2 and C-4 will be influenced by their stereochemical relationship (cis or trans) to the substituents at C-1 and C-3. The non-planar nature of the cyclobutane ring results in distinct chemical shifts for the axial and equatorial protons on the same carbon.[1] The methine proton at C-3, adjacent to the hydroxymethyl group, will also experience a downfield shift.

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a doublet around 3.5-3.8 ppm, coupled to the methine proton at C-3.

  • Alcohol Proton (-OH): The chemical shift of the alcohol proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet or a triplet if coupled to the adjacent methylene protons. In the provided prediction, it is shown as a triplet, suggesting coupling to the -CH₂- group.

  • Cis vs. Trans Isomers: The relative stereochemistry of the trifluoromethoxy and hydroxymethyl groups will significantly impact the chemical shifts of the cyclobutyl protons. In general, protons that are cis to an electron-withdrawing group will be deshielded (shifted downfield) compared to those that are trans. Therefore, distinct sets of signals are predicted for the cis and trans isomers.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information for structural elucidation.

  • -OCF₃ Carbon: The most characteristic signal in the ¹³C NMR spectrum is the quartet for the carbon of the trifluoromethoxy group, appearing around 120-123 ppm. This quartet arises from the strong one-bond coupling to the three fluorine atoms (¹J(C-F) ≈ 255 Hz).

  • C-1 Carbon: The carbon atom directly attached to the trifluoromethoxy group (C-1) is expected to be significantly downfield, in the range of 75-81 ppm. It may also exhibit a small quartet due to three-bond coupling with the fluorine atoms (³J(C-F)).

  • Cyclobutyl Carbons (C-2, C-3, C-4): The other carbons of the cyclobutane ring are predicted to resonate in the aliphatic region (30-43 ppm). The chemical shifts will be influenced by the positions of the substituents.

  • -CH₂OH Carbon: The carbon of the hydroxymethyl group is expected to appear around 63-68 ppm.

molecule_isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct trans_struct

Figure 2. Chemical structures of the cis and trans isomers of [3-(Trifluoromethoxy)cyclobutyl]methanol. (Illustrative placeholder images)

Conclusion

The NMR spectral analysis of [3-(Trifluoromethoxy)cyclobutyl]methanol presents a fascinating case study in structural elucidation, combining the complexities of cyclobutane stereochemistry with the pronounced electronic effects of a trifluoromethoxy group. While experimental data is not currently available, this in-depth guide, based on robust computational predictions, provides a thorough framework for understanding the expected ¹H and ¹³C NMR spectra of both the cis and trans isomers.

A systematic approach, beginning with high-quality data acquisition as outlined in the provided protocol, and followed by a detailed analysis of chemical shifts, coupling constants, and 2D correlation data, is essential for the unambiguous characterization of this and related molecules. The principles and predicted data presented herein should serve as a valuable resource for researchers, scientists, and drug development professionals working with fluorinated carbocyclic compounds.

References

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics. [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry. [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

Sources

Predictive Conformational Modeling of [3-(Trifluoromethoxy)cyclobutyl]methanol: A Technical Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated motifs into sp³-rich carbocycles represents a paradigm shift in modern medicinal chemistry. Specifically, [3-(Trifluoromethoxy)cyclobutyl]methanol combines the rigidified, yet dynamically puckering cyclobutane core with the extreme lipophilicity of the trifluoromethoxy (–OCF₃) group and the hydrogen-bonding potential of a hydroxymethyl (–CH₂OH) moiety.

Understanding the conformational ensemble of this molecule is not merely an academic exercise; it is a critical prerequisite for predicting pharmacokinetics, receptor binding affinity, and metabolic stability. This whitepaper establishes a self-validating computational protocol to map the conformational landscape of this highly functionalized cyclobutane.

Structural Dynamics and Causality

To accurately model this molecule, we must first deconstruct the physical forces governing its 3D geometry. The conformational equilibrium is driven by three distinct structural determinants:

Cyclobutane Ring Puckering

Cyclobutane is not planar. To relieve torsional strain (Pitzer strain) between adjacent C–H bonds, the ring adopts a "butterfly" or puckered conformation. High-level ab initio studies establish an equilibrium puckering angle of approximately 29.6° and an exceptionally low inversion barrier of ~1.38 kcal/mol (482 cm⁻¹) 1. Because this barrier is easily overcome at physiological temperatures, computational models must account for a dynamic equilibrium between rapidly interconverting puckered states.

Trifluoromethoxy Stereoelectronics

The –OCF₃ group is highly electron-withdrawing and confers extreme lipophilicity, boasting a Hansch π parameter of +1.04 2. Its conformational preference is dictated by stereoelectronic effects—specifically, the generalized anomeric effect, where oxygen lone pairs delocalize into the antiperiplanar σ*C–F bonds. This forces the –CF₃ moiety into specific staggered rotameric states relative to the cyclobutane ring, heavily influencing the molecule's overall vector space 3.

Cis/Trans Isomerism and Pseudo-Equatorial Preferences

The 1,3-disubstitution pattern allows for cis and trans isomers. In the puckered state, substituents occupy pseudo-axial or pseudo-equatorial positions. The molecule will strongly favor conformers that place the bulky –OCF₃ and –CH₂OH groups in pseudo-equatorial positions to minimize 1,3-diaxial steric clashes, a principle essential for the stereoselective synthesis of trifluoromethoxylated cyclobutanes 4.

Stereoelectronics Core Cyclobutane Core Puckering Angle: ~29.6° OCF3 -OCF3 Group Lipophilicity (π = +1.04) Core->OCF3 C1 Position CH2OH -CH2OH Group H-Bond Donor/Acceptor Core->CH2OH C3 Position Equil Conformational Equilibrium Pseudo-Equatorial Preference OCF3->Equil Minimizes Steric Strain CH2OH->Equil Solvent Interactions

Fig 1: Structural determinants driving the conformational equilibrium of the target molecule.

Quantitative Data: Physicochemical Parameters

To ground our computational approach, we must parameterize the system using established experimental and high-level ab initio data.

Table 1: Key Physicochemical and Structural Parameters

ParameterValueComputational Causality / Significance
Cyclobutane Puckering Angle (θ) ~29.6°Relieves torsional strain; must be captured by dynamic conformational sampling algorithms.
Ring Inversion Barrier ~1.38 kcal/molLow barrier indicates rapid equilibrium at RT; requires Boltzmann weighting of both puckered states.
–OCF₃ Hansch π Parameter +1.04High lipophilicity dictates the need for implicit solvation models (e.g., SMD) to accurately rank conformers.
C–F Bond Dissociation Energy ~485.3 kJ/molHigh metabolic stability; limits the need for modeling C–F bond breaking during standard searches.

Experimental Protocol: A Self-Validating Computational Workflow

To generate a highly accurate conformational ensemble, we employ a tiered approach: stochastic molecular mechanics followed by rigorous Density Functional Theory (DFT) optimization. Every step in this protocol is designed to be self-validating.

Step 1: Stochastic Conformational Search
  • Action: Generate 3D conformers using a Monte Carlo Multiple Minimum (MCMM) algorithm coupled with the OPLS4 or MMFF94 force field.

  • Causality: The cyclobutane ring is highly flexible (rapid inversion), and the exocyclic –CH₂OH and –OCF₃ groups possess multiple rotatable bonds. MCMM ensures thorough sampling of the Potential Energy Surface (PES) to avoid being trapped in local minima.

  • Validation: The search is considered converged only when all low-energy structures (within 5 kcal/mol of the global minimum) are discovered a minimum of 10 independent times.

Step 2: Density Functional Theory (DFT) Optimization
  • Action: Optimize the geometries of the filtered conformers at the ωB97X-D / def2-TZVP level of theory.

  • Causality: The ωB97X-D functional includes empirical dispersion corrections, which are absolutely critical for capturing the weak intramolecular non-covalent interactions (e.g., steric repulsion or weak hydrogen bonding) between the 1,3-substituents across the ring. The def2-TZVP basis set provides the diffuse functions necessary to accurately model the diffuse electron density of the highly electronegative fluorine atoms.

  • Validation: Perform vibrational frequency calculations on all optimized geometries. The absence of imaginary frequencies mathematically guarantees that the structure represents a true local minimum on the PES, rather than a transition state.

Step 3: Implicit Solvation and Thermochemistry
  • Action: Apply the Solvation Model based on Density (SMD) for both water (ε = 78.3) and a non-polar solvent like chloroform (ε = 4.8).

  • Causality: The –OCF₃ group drastically alters the lipophilicity of the molecule. Its conformational landscape in a vacuum will differ significantly from its landscape in a biological fluid or a lipid membrane. SMD provides a continuous dielectric field to simulate these environments.

  • Validation: Calculate relative Gibbs free energies (ΔG) at 298.15 K using the thermal corrections from Step 2. Apply Boltzmann weighting to determine the exact population percentage of each conformer in the ensemble.

Workflow N1 1. Input Generation [3-(Trifluoromethoxy)cyclobutyl]methanol N2 2. Stochastic Conformational Search Force Field: OPLS4 / MMFF94 N1->N2 2D to 3D N3 3. DFT Geometry Optimization Level: ωB97X-D / def2-TZVP N2->N3 Filter < 5 kcal/mol N4 4. Implicit Solvation Modeling SMD (Water / Chloroform) N3->N4 Zero Imaginary Freqs N5 5. Thermochemical Analysis Gibbs Free Energy & Boltzmann Weights N4->N5 ΔG Calculation

Fig 2: Self-validating computational workflow for conformational sampling and DFT optimization.

Implications for Structure-Based Drug Design (SBDD)

By executing this validated protocol, drug development professionals can extract the dominant bioactive conformations of [3-(Trifluoromethoxy)cyclobutyl]methanol. Because the cyclobutane ring restricts the spatial vectors of the –CH₂OH and –OCF₃ groups compared to acyclic alkanes, this scaffold acts as a highly predictable bioisostere. The resulting Boltzmann-weighted ensemble can be directly imported into molecular docking simulations (e.g., Glide or AutoDock Vina) or used as a rigidified fragment for building larger, metabolically stable Active Pharmaceutical Ingredients (APIs).

References

  • Title: Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Silver-Catalyzed syn-Stereoselective Trifluoromethoxylation of Bicyclo[1.1.0]butanes Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Stereochemical Architecture and Synthesis of cis- and trans-[3-(Trifluoromethoxy)cyclobutyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated aliphatic ring systems is a foundational strategy in contemporary medicinal chemistry, utilized to modulate lipophilicity, improve metabolic stability, and serve as bioisosteres for aromatic rings. Among these, [3-(trifluoromethoxy)cyclobutyl]methanol (CAS: 2503205-04-5) has emerged as a highly valuable building block[1]. Because of the 1,3-disubstitution pattern on the cyclobutane ring, this molecule exists as distinct cis and trans diastereomers. This whitepaper provides an in-depth analysis of the stereochemical dynamics of these isomers, alongside field-proven, self-validating protocols for their synthesis, chromatographic resolution, and NMR-based characterization.

Pharmacological Relevance

The trifluoromethoxy (–OCF₃) group is often referred to as a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. When attached to a cyclobutane ring, it imparts unique stereoelectronic properties without the planar constraints of a phenyl ring. The stereochemistry of the cyclobutane core is critical for target binding. For instance, the cis-isomer of the 3-(trifluoromethoxy)cyclobutyl motif is a critical structural determinant in 2, a potent brain-penetrant activator of eukaryotic translation initiation factor 2B (eIF2B) currently under investigation for the treatment of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS)[2].

Stereochemical Architecture & Conformational Dynamics

Unlike fully planar aromatic systems, cyclobutane rings adopt a "puckered" (butterfly) conformation to relieve Pitzer strain—the torsional strain caused by the eclipsing of adjacent C–H bonds. This puckering bends the ring by approximately 25° to 30°, creating pseudo-axial and pseudo-equatorial positions for substituents.

  • cis-Isomer: In the cis configuration, the –OCF₃ and –CH₂OH groups are positioned on the same face of the ring. When the ring puckers, both substituents can simultaneously occupy pseudo-equatorial positions. This diequatorial conformer minimizes 1,3-diaxial steric clashes, making the cis-isomer the thermodynamically favored state.

  • trans-Isomer: The trans configuration forces one substituent into a pseudo-axial position while the other remains pseudo-equatorial. This inherently higher-energy state results in a rapid ring-flip equilibrium between two degenerate (or near-degenerate) conformers, carrying a thermodynamic penalty compared to the cis form.

Quantitative Data Comparison

To facilitate rapid analytical differentiation, the structural and physicochemical properties of the two isomers are summarized below:

Parametercis-[3-(Trifluoromethoxy)cyclobutyl]methanoltrans-[3-(Trifluoromethoxy)cyclobutyl]methanol
Thermodynamic Stability HigherLower
Preferred Conformation Diequatorial (–OCF₃ and –CH₂OH)Axial-Equatorial (Rapid ring-flip)
1D/2D NOESY (H1 ↔ H3) Strong Cross-Peak (Syn-facial, ~2.5 Å)No/Weak Cross-Peak (Anti-facial, >3.5 Å)
Ring Puckering Angle ~25° – 30°~20° – 25°
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors additive)

Synthetic Methodologies & Stereocontrol

The synthesis of the target methanol derivative typically proceeds via the chemoselective reduction of a corresponding ester, such as methyl 3-(trifluoromethoxy)cyclobutanecarboxylate, as detailed in the 3[3]. If the starting material is a mixture of diastereomers, the resulting primary alcohol will also be a mixture, necessitating downstream chromatographic resolution.

Pathway Ester Methyl 3-(trifluoromethoxy) cyclobutanecarboxylate Reduction Reduction (LiAlH4, THF) 0 °C to RT Ester->Reduction Alcohol [3-(Trifluoromethoxy) cyclobutyl]methanol (Diastereomeric Mixture) Reduction->Alcohol SFC Preparative SFC Resolution Alcohol->SFC Cis cis-Isomer (Diequatorial, Thermodynamically Favored) SFC->Cis Trans trans-Isomer (Axial-Equatorial) SFC->Trans

Workflow for the synthesis and chromatographic resolution of cyclobutyl methanol diastereomers.

Analytical Characterization: Differentiating cis and trans

The definitive assignment of relative stereochemistry in 1,3-disubstituted cyclobutanes relies on Nuclear Overhauser Effect Spectroscopy (NOESY).

Causality of the NOE Signal: The NOE effect is strictly distance-dependent (proportional to 1/r6 ). In the cis-isomer, the methine protons at the C1 and C3 positions are syn-facial. During ring puckering, these protons adopt a pseudo-diaxial relationship, bringing them into close spatial proximity (~2.5 Å) and generating a strong NOE cross-peak. Conversely, in the trans-isomer, the C1 and C3 protons are anti-facial and reside too far apart (>3.5 Å) to produce a significant NOE signal.

NOESY_Logic NMR 1D/2D NOESY NMR Analyze Analyze H1-H3 Cross-Peaks NMR->Analyze Strong Strong NOE (Syn-facial) Analyze->Strong Weak No/Weak NOE (Anti-facial) Analyze->Weak Cis cis-Isomer Strong->Cis Trans trans-Isomer Weak->Trans

Logical decision tree for stereochemical assignment using NOESY NMR spectroscopy.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Synthesis of[3-(Trifluoromethoxy)cyclobutyl]methanol

Objective: Reduction of methyl 3-(trifluoromethoxy)cyclobutanecarboxylate to the corresponding primary alcohol. Causality of Reagent Selection: Lithium aluminum hydride (LiAlH₄) is utilized because it provides the robust nucleophilic hydride activity required to fully reduce the ester, while the trifluoromethoxy ether linkage remains completely inert to hydride attack under these conditions[3].

  • System Preparation: Flame-dry a two-neck round-bottom flask under vacuum and backfill with dry Nitrogen.

    • Validation: A strictly moisture-free environment prevents the premature, highly exothermic hydrolysis of LiAlH₄, ensuring accurate stoichiometry.

  • Reagent Suspension: Add anhydrous THF (5.0 mL per mmol of substrate), followed by LiAlH₄ (1.0 equiv). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 3-(trifluoromethoxy)cyclobutanecarboxylate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.

    • Causality: Dropwise addition controls the exothermic reduction, preventing solvent boil-off and minimizing unwanted ring-opening side reactions.

  • Reaction Maturation & Monitoring: Stir the mixture at 0 °C for 1 hour.

    • Validation Checkpoint: Aliquot 10 µL of the reaction, quench in 100 µL EtOAc/H₂O, and spot the organic layer on a silica TLC plate. Stain with KMnO₄ (as the molecule lacks a UV chromophore). The reaction is self-validated as complete when the higher-Rf ester spot is entirely consumed and replaced by a lower-Rf alcohol spot.

  • Fieser Quench: To the mixture at 0 °C, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O (where x is the mass of LiAlH₄ in grams).

    • Causality: While some protocols use saturated NH₄Cl[3], the Fieser quench is heavily preferred here. It precipitates aluminum salts as a granular white solid rather than a gelatinous emulsion, preventing the water-soluble aliphatic alcohol from being trapped in the aqueous phase, thereby maximizing isolated yield.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude diastereomeric mixture.

Protocol B: Diastereomeric Resolution via Preparative SFC

Objective: Separation of cis and trans isomers. Causality of Method Selection: Supercritical Fluid Chromatography (SFC) utilizing CO₂ as the primary mobile phase is selected over standard reversed-phase HPLC. Because the target molecule lacks a strong UV chromophore, SFC coupled with an Evaporative Light Scattering Detector (ELSD) provides superior baseline resolution. Furthermore, the rapid diffusion rates of supercritical CO₂ allow for high flow rates, accelerating isolation without the need for extensive, yield-reducing solvent evaporation.

  • Sample Preparation: Dissolve the crude alcohol mixture in LC-MS grade Methanol (approx. 50 mg/mL).

    • Validation: Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Selection: Utilize an achiral stationary phase optimized for polar aliphatic compounds (e.g., Silica or Diol column, 250 x 21.2 mm, 5 µm).

  • Method Parameters:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B: Methanol (Isocratic 5-10% depending on column screening)

    • Back Pressure: 100 bar

    • Temperature: 35 °C

  • Fraction Collection: Trigger collection based on the ELSD signal.

    • Validation Checkpoint: Post-separation purity must be validated by quantitative NMR (qNMR) or analytical SFC. The identity of the fractions (cis vs trans) is subsequently confirmed by NOESY NMR as outlined in Section 5.

References

  • Screening Compounds P87293 - EvitaChem (CAS Reference for[3-(Trifluoromethoxy)cyclobutyl]methanol). EvitaChem. URL: 1

  • DNL343 (CAS Number: 2278265-85-1) (Application of the cis-isomer in eIF2B activator therapeutics). Cayman Chemical. URL: 2

  • WO2019032743A1 - Compounds, compositions and methods (Synthetic protocol for LiAlH₄ reduction of trifluoromethoxycyclobutane derivatives). Google Patents. URL: 3

Sources

An In-depth Technical Guide to the Molecular Weight and Exact Mass of [3-(Trifluoromethoxy)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] Among these, [3-(Trifluoromethoxy)cyclobutyl]methanol stands out as a key building block in the synthesis of advanced pharmaceutical intermediates. This technical guide provides a comprehensive overview of its molecular weight and exact mass, critical parameters for its unambiguous identification and quantification. Furthermore, this document will detail the experimental workflow for determining these properties using high-resolution mass spectrometry (HRMS), and clarify common points of confusion with structurally similar compounds.

Core Physicochemical Properties

The fundamental physicochemical characteristics of [3-(Trifluoromethoxy)cyclobutyl]methanol are summarized below. These values are essential for a variety of applications, from reaction stoichiometry to analytical method development.

PropertyValueSource(s)
Molecular Formula C₆H₉F₃O₂[2]
Molecular Weight 170.131 g/mol [2]
Exact Mass 170.055464 uCalculated

Note: The molecular weight is the weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. The exact mass is the mass of the molecule calculated using the most abundant isotope of each element.[3]

Distinguishing from [3-(Trifluoromethyl)cyclobutyl]methanol

A common source of error in the procurement and analysis of this compound is its confusion with the structurally similar [3-(Trifluoromethyl)cyclobutyl]methanol . The distinction lies in the fluorinated substituent: a trifluoromethoxy (-OCF₃) group versus a trifluoromethyl (-CF₃) group. This seemingly minor difference results in a significant change in the molecular formula and, consequently, the molecular weight and exact mass.

  • [3-(Trifluoromethoxy)cyclobutyl]methanol: C₆H₉F₃O₂ (MW = 170.131 g/mol )[2]

  • [3-(Trifluoromethyl)cyclobutyl]methanol: C₆H₉F₃O (MW = 154.13 g/mol )[4]

This highlights the criticality of high-resolution mass spectrometry, which can easily distinguish between these two compounds based on their exact masses.

Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry

The definitive method for determining the exact mass of [3-(Trifluoromethoxy)cyclobutyl]methanol is through High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-HRMS).[5] This technique provides mass accuracy to several decimal places, allowing for the confident determination of the elemental composition of a molecule.[6]

Workflow for LC-HRMS Analysis

LC-HRMS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis p1 Dissolve sample in LC-MS grade solvent (e.g., Methanol/Water) p2 Spike with Internal Standard p1->p2 p3 Filter through 0.2 µm PTFE syringe filter p2->p3 lc1 Inject sample onto C18 reverse-phase column p3->lc1 Transfer to autosampler vial lc2 Gradient elution with mobile phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) in positive ion mode lc2->ms1 Eluent introduction ms2 Acquire full scan data on Orbitrap or TOF analyzer (Resolution > 60,000) ms1->ms2 ms3 Perform data-dependent MS/MS fragmentation ms2->ms3 d1 Extract ion chromatogram for expected m/z ms3->d1 Raw data d2 Determine accurate mass from high-resolution spectrum d1->d2 d3 Confirm elemental composition (C₆H₉F₃O₂) d2->d3

Caption: Workflow for the determination of the exact mass of [3-(Trifluoromethoxy)cyclobutyl]methanol using LC-HRMS.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of [3-(Trifluoromethoxy)cyclobutyl]methanol and dissolve it in 1 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water to create a 1 mg/mL stock solution.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture.

  • To ensure data quality, an internal standard can be added to the working solution.

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulates before transferring to an autosampler vial.

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute the compound.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry Parameters:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) instrument capable of a resolution of at least 60,000 (FWHM).[6]

  • Scan Range: A scan range of m/z 100-500 is appropriate.

  • Data Acquisition: Full scan mode for accurate mass determination of the precursor ion ([M+H]⁺). Data-dependent MS/MS can be performed to obtain fragmentation data for structural confirmation.

4. Data Analysis:

  • The acquired data is processed using the instrument's software.

  • The exact mass of the protonated molecule ([M+H]⁺) is determined from the high-resolution mass spectrum. For C₆H₉F₃O₂, the expected m/z for the [M+H]⁺ ion is 171.063289.

  • The elemental composition is confirmed by comparing the measured exact mass to the theoretical exact mass, with an acceptable mass error of less than 5 ppm.

Conclusion

The accurate determination of the molecular weight and exact mass of [3-(Trifluoromethoxy)cyclobutyl]methanol is a critical first step in its application within research and development. By employing high-resolution mass spectrometry, scientists can confidently identify and quantify this important fluorinated building block, ensuring the integrity and reproducibility of their work. Careful attention to the distinction between this compound and its trifluoromethyl analog is essential to avoid potential errors in experimental design and interpretation.

References

  • [No author given]. [3-(trifluoromethyl)cyclobutyl]methanol — Chemical Substance Information. NextSDS. Link

  • ChemScene. 2680542-95-2 | cis-3-(Trifluoromethyl)cyclobutyl)methanol. Link

  • O'Hagan, D. Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Medicinal Chemistry, 2008.
  • Schymanski, E. L., et al. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 2014. Link

  • NextSDS. [3-(difluoromethoxy)cyclobutyl]methanol — Chemical Substance Information. Link

  • Stultz, R., et al. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International, 2025. Link

  • Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. ASMS 2015 ThP 127. Link

  • AiFChem. 2091685-99-1 | trans-3-(Trifluoromethyl)cyclobutyl)methanol. Link

  • Laganowsky, A., et al. High-resolution mass spectrometry of small molecules bound to membrane proteins. Protein Science, 2014. Link

  • Jin, L., et al. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 2011. Link

  • Gracia-Lor, E., et al. Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. Molecules, 2020. Link

  • Asa, D. High Performance Mass Spectrometry for Small Molecule and Protein Applications. Chromatography Online, 2009. Link

  • Mkhize, N. N., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021. Link

  • Payne, M. J., et al. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 2017. Link

  • MolPort. [(1r,3r)-3-(trifluoromethoxy)cyclobutyl]methanol. Link

  • BioChemCalc. Exact Mass Calculator. Link

  • University of Missouri. Calculating Exact Masses. Mass Spectrometry Facility. Link

  • Optibrium. Exact mass calculator. Link

  • St. Olaf College. Exact mass calculater. Link

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Link

  • [No author given]. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Link

  • [No author given]. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC - NIH. Link

  • [No author given]. High Performance Mass Spectrometry for Small Molecule and Protein Applications. Chromatography Online. Link

  • [No author given]. Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. PMC. Link

  • Huestis, M. P., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 2022. Link

Sources

Methodological & Application

Application Note: Advanced Cross-Coupling Strategies for [3-(Trifluoromethoxy)cyclobutyl]methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of sp³-rich, fluorinated motifs into small-molecule drug candidates is a proven strategy for improving metabolic stability, modulating lipophilicity, and optimizing pharmacokinetic profiles. [3-(Trifluoromethoxy)cyclobutyl]methanol (CAS: 2503205-04-5)[1] represents a highly valuable building block in this context. The cyclobutane ring serves as a rigid, bioisosteric replacement for phenyl rings, while the trifluoromethoxy (–OCF₃) group acts as a potent, electron-withdrawing lipophilic handle.

However, utilizing this primary alcohol in C(sp³)–C(sp²) cross-coupling presents significant synthetic challenges. The high bond dissociation energy (BDE) of the aliphatic C–O bond (~96 kcal/mol) resists direct transition-metal oxidative addition. Furthermore, the strong electron-withdrawing nature of the –OCF₃ group alters the electronics of the cyclobutane ring, making traditional S_N1 or S_N2 displacement pathways prone to sluggish kinetics or unwanted elimination side reactions.

To overcome these barriers, this application note details two highly validated, self-contained protocols for the cross-coupling of[3-(Trifluoromethoxy)cyclobutyl]methanol:

  • State-of-the-Art Metallaphotoredox Deoxygenative Arylation : A one-pot, radical-based approach that bypasses traditional leaving groups.

  • Classical Two-Step Negishi Coupling : A robust, stepwise activation and transmetalation sequence.

Mechanistic Causality & Workflow Design

Why Photoredox Dual Catalysis?

Traditional cross-coupling requires the pre-activation of alcohols into halides or pseudohalides. In contrast, the[2] utilizes an N-heterocyclic carbene (NHC) salt to activate the alcohol in situ.

The Causality: The NHC condenses with the primary alcohol to form an electron-rich adduct. Upon irradiation with blue light, an Iridium(III) photocatalyst oxidizes this adduct. The resulting radical cation rapidly fragments (homolysis), extruding CO₂ and the NHC, to yield a highly reactive primary carbon-centered radical [3]. This radical is immune to the steric and electronic hindrances that plague S_N2 reactions. It is rapidly intercepted by a Nickel catalyst (which has already undergone oxidative addition with an aryl halide) to form a Ni(III) intermediate. Rapid reductive elimination yields the desired C–C bond before β-hydride elimination can occur.

Caption: Metallaphotoredox catalytic cycle for the direct deoxygenative arylation of alcohols.

Workflow Comparison

Caption: Comparison of one-pot metallaphotoredox and classical multi-step cross-coupling workflows.

Experimental Protocols

Protocol A: One-Pot Metallaphotoredox Deoxygenative Arylation

This method is highly recommended for late-stage functionalization and parallel library synthesis due to its mild, room-temperature conditions.

Reagents & Materials:

  • Substrate: [3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv, 0.5 mmol)

  • Electrophile: Aryl Bromide or Heteroaryl Bromide (1.5 equiv)

  • NHC Precursor: N-tert-butyl thiazolium salt (1.2 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)

  • Cross-Coupling Catalyst: NiBr₂·dtbbpy (5.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN), 0.1 M

  • Equipment: 34 W Blue LED lamp (450 nm), Schlenk tube.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the NHC precursor, Cs₂CO₃, the Ir photocatalyst, and the NiBr₂·dtbbpy catalyst.

    • Expert Insight: The dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand on the Nickel catalyst is critical. Its steric bulk prevents catalyst dimerization and accelerates the reductive elimination step, outcompeting unwanted β-hydride elimination of the cyclobutane intermediate.

  • Addition of Liquid Reagents: Transfer the tube to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add the aryl bromide and[3-(Trifluoromethoxy)cyclobutyl]methanol, followed by anhydrous MeCN.

  • Degassing (Critical Step): Seal the tube and perform three cycles of freeze-pump-thaw.

    • Expert Insight: Molecular oxygen is a potent triplet state quencher for the Ir(III) photocatalyst and will rapidly intercept the cyclobutylmethyl radical to form peroxides. Strict anaerobic conditions are non-negotiable for self-validating success.

  • Irradiation: Stir the reaction mixture at room temperature (~25 °C) under irradiation with a 34 W Blue LED lamp for 24 hours. Maintain a distance of ~5 cm between the light source and the vessel. Use a cooling fan to ensure the reaction does not exceed 30 °C.

  • Workup & Validation: Quench the reaction by exposing it to air. Dilute with EtOAc and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate in vacuo. Validate conversion via LC-MS (monitoring for the disappearance of the aryl bromide and formation of the C-C coupled mass). Purify via flash column chromatography.

Protocol B: Classical Negishi Cross-Coupling

This method is recommended for scale-up (>10 grams) where photoredox scale-up equipment (e.g., continuous flow photoreactors) is unavailable.

Step 1: Activation to Alkyl Iodide (Appel Reaction)

  • Dissolve [3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C.

  • Add Triphenylphosphine (PPh₃, 1.3 equiv) and Imidazole (1.5 equiv).

  • Slowly add Iodine (I₂, 1.3 equiv) in portions.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with DCM, dry over Na₂SO₄, and purify via silica plug to yield 1-(iodomethyl)-3-(trifluoromethoxy)cyclobutane.

Step 2: Zinc Insertion & Negishi Coupling

  • Zinc Activation: In a flame-dried flask under Argon, add Zinc dust (2.0 equiv) and LiCl (2.0 equiv). Heat under vacuum at 160 °C for 2 hours, then cool to room temperature. Add anhydrous THF, followed by 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%). Heat to 60 °C for 10 minutes to activate the zinc surface.

  • Organozinc Formation: Add the alkyl iodide from Step 1 dropwise at room temperature. Stir for 12 hours. The formation of the cyclobutylmethylzinc iodide species can be validated by quenching a small aliquot with iodine and analyzing via GC-MS.

  • Cross-Coupling: In a separate flask, prepare a solution of Aryl Halide (0.8 equiv), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%) in THF. Transfer the organozinc solution to this flask via cannula.

    • Expert Insight: RuPhos is selected as the ligand because its electron-rich, sterically demanding biaryl structure facilitates the challenging oxidative addition of the aryl halide and promotes rapid reductive elimination, minimizing isomerization of the cyclobutane ring.

  • Stir at 60 °C for 8 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography.

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters and expected outcomes for both methodologies, providing a clear framework for selecting the appropriate route based on project needs.

ParameterProtocol A: MetallaphotoredoxProtocol B: Classical Negishi
Number of Steps 1 (One-Pot)3 (Iodination, Zn Insertion, Coupling)
Overall Yield (Expected) 65% – 85%45% – 60% (Over 3 steps)
Reaction Temperature 25 °C (Room Temperature)Up to 60 °C
Functional Group Tolerance Excellent (Tolerates esters, amines, unprotected alcohols)Moderate (Incompatible with acidic protons, electrophiles)
Primary Catalyst System Ir(dF(CF₃)ppy)₂ / NiBr₂·dtbbpyPd(OAc)₂ / RuPhos
Scalability Limited in batch (requires flow chemistry for >5g)Excellent (Standard thermal scale-up)
Toxicity/Safety Low (Avoids toxic halogens/metals)Moderate (Requires I₂, heavy metal waste)

References

  • Dong, Z., MacMillan, D.W.C. "Metallaphotoredox-enabled deoxygenative arylation of alcohols." Nature 598, 451–456 (2021). URL:[Link]

  • Kariofillis, S. K., et al. "Ni-Catalyzed Deoxygenative Cross-Coupling of Alcohols with Aryl Chlorides via an Organic Photoredox Process." ACS Catalysis 14, 18, 14089-14097 (2024). URL:[Link]

Sources

Application Note: Strategic Functionalization of[3-(Trifluoromethoxy)cyclobutyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In contemporary drug discovery, the incorporation of fluorinated aliphatic motifs is a proven strategy for enhancing the pharmacokinetic properties of therapeutic candidates. Specifically, the [3-(Trifluoromethoxy)cyclobutyl]methanol scaffold has emerged as a highly valued building block, prominently featured in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators for the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ALS[1].

The structural brilliance of this compound lies in its dual functionality:

  • The Trifluoromethoxy (-OCF₃) Group : Imparts significant lipophilicity and metabolic stability while avoiding the highly electron-withdrawing inductive penalty usually associated with direct fluorination on adjacent carbons.

  • The Cyclobutane Ring : Acts as a rigid, vector-directing bioisostere for halogens, alkyl ethers, or aromatic rings[2].

  • The Primary Hydroxyl Group : Serves as the critical synthetic handle for downstream functionalization.

However, functionalizing cyclobutylmethyl alcohols presents distinct mechanistic challenges. The inherent ring strain of the cyclobutane system (~26 kcal/mol) makes it highly susceptible to ring-expansion (to cyclopentyl derivatives) or ring-opening if subjected to conditions that generate a carbocation at the exocyclic methylene carbon. Therefore, functionalization strategies must strictly adhere to mild, non-solvolytic conditions that favor concerted mechanisms or direct SN​2 pathways.

Mechanistic Insights: Pathway Selection

To preserve the integrity of the cyclobutane ring, we outline two primary functionalization pathways: Mild Oxidation and Activation followed by Nucleophilic Substitution .

Pathway A: Mild Oxidation to Aldehyde

Converting the primary alcohol to 3-(trifluoromethoxy)cyclobutane-1-carbaldehyde requires an oxidant that avoids over-oxidation to the carboxylic acid and operates under neutral conditions. Dess-Martin Periodinane (DMP) is the reagent of choice for this transformation[3]. The mechanism involves a rapid ligand exchange at the hypervalent iodine(V) center, followed by a concerted elimination that yields the aldehyde[4]. Because this process does not generate free carbocationic intermediates, the cyclobutane ring remains completely intact.

Pathway B: Activation via Mesylation

Direct nucleophilic substitution of the hydroxyl group is impossible due to its poor leaving group ability. While conversion to a halide using reagents like SOCl2​ or PBr3​ is common, these can generate localized acidic environments that promote cyclobutylmethyl-to-cyclopentyl rearrangements. Instead, mesylation using Methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., Triethylamine) cleanly converts the alcohol to a mesylate via a Schotten-Baumann-type mechanism[5]. The resulting mesylate is an excellent leaving group primed for SN​2 displacement by various nucleophiles (amines, thiolates, or alkoxides) to build complex pharmaceutical intermediates[1].

Workflow A [3-(Trifluoromethoxy) cyclobutyl]methanol B Aldehyde (DMP Oxidation) A->B Pathway A Mild Oxidation C Mesylate (MsCl, Et3N) A->C Pathway B Activation D Amine Derivative (SN2 Amination) C->D Pathway C Nucleophilic Sub.

Workflow for the functionalization of[3-(Trifluoromethoxy)cyclobutyl]methanol.

Mechanism cluster_1 Avoid: Harsh Acid / Carbocation cluster_2 Preferred: Mild Activation A Primary Alcohol Scaffold B Cyclobutylmethyl Carbocation A->B Strong Acid (e.g., HBr, HCl) D Mesylate Intermediate (Excellent Leaving Group) A->D MsCl, Et3N (0°C to RT) C Ring Expansion (Cyclopentyl derivatives) B->C Rearrangement E Direct SN2 Substitution (Retention of Ring) D->E Nucleophile

Mechanistic rationale for avoiding ring expansion during scaffold activation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the functionalization pathways, providing a quick-reference guide for bench scientists.

Functionalization PathwayReagents & SolventsTemp (°C)Time (h)Expected YieldKey Analytical Checkpoint
Mild Oxidation DMP (1.2 eq), CH₂Cl₂0 → 252 - 480 - 85%¹H NMR: Aldehyde proton at ~9.8 ppm
Mesylation (Activation) MsCl (1.5 eq), Et₃N (2.0 eq), CH₂Cl₂0 → 251 - 290 - 95%¹H NMR: Mesyl methyl singlet at ~3.0 ppm
Sₙ2 Amination R-NH₂ (2.0 eq), K₂CO₃ (2.0 eq), DMF60 - 8012 - 1870 - 85%LC-MS: Target mass [M+H]⁺, loss of mesylate

Experimental Protocols (Self-Validating Systems)

Protocol 1: DMP-Mediated Oxidation to 3-(Trifluoromethoxy)cyclobutane-1-carbaldehyde

Causality Note: CH₂Cl₂ is utilized as it provides excellent solubility for both the periodinane and the substrate without introducing oxidizable functional groups. The biphasic basic thiosulfate workup is critical; it reduces unreacted hypervalent iodine species and neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde[3].

  • Setup : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve[3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Addition : Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process QC) : Remove a 10 µL aliquot, quench in 100 µL of 1:1 saturated aqueous NaHCO₃ / Na₂S₂O₃, extract with 100 µL EtOAc, and spot on TLC (Hexanes/EtOAc 4:1). Complete consumption of the starting material (which stains strongly with KMnO₄) indicates reaction completion.

  • Workup : Dilute the reaction mixture with CH₂Cl₂ (10 mL) and pour into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir for 30 minutes until the organic layer is clear.

  • Isolation : Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol 2: Synthesis of [3-(Trifluoromethoxy)cyclobutyl]methyl methanesulfonate

Causality Note: The addition of MsCl must be performed at 0 °C. The reaction is highly exothermic; controlling the temperature prevents localized heating that could lead to elimination side-products or degradation of the sulfonyl chloride[5].

  • Setup : Dissolve [3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under argon.

  • Base Addition : Add Triethylamine (Et₃N) (2.0 equiv, 2.0 mmol) and cool the mixture to 0 °C.

  • Activation : Add Methanesulfonyl chloride (MsCl) (1.5 equiv, 1.5 mmol) dropwise via syringe.

  • Reaction : Stir at 0 °C for 30 minutes, then allow to warm to room temperature for an additional 1 hour.

  • Self-Validation (In-Process QC) : TLC analysis (Hexanes/EtOAc 3:1) should reveal a new, less polar spot. ¹H NMR of a micro-workup aliquot will show a sharp singlet at ~3.0 ppm corresponding to the mesylate methyl group.

  • Workup : Quench the reaction with ice water (10 mL). Separate the organic layer and wash sequentially with 1M HCl (5 mL), saturated aqueous NaHCO₃ (5 mL), and brine (5 mL). Dry over MgSO₄, filter, and concentrate to yield the mesylate as a pale oil, which is typically pure enough for immediate downstream use.

Protocol 3: Sₙ2 Amination of the Mesylate Intermediate

Causality Note: DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the incoming amine and stabilize the transition state of the SN​2 displacement. Mild heating (60–80 °C) provides the necessary activation energy to overcome the steric hindrance of the cyclobutylmethyl system without inducing thermal decomposition[2].

  • Setup : Dissolve the crude mesylate from Protocol 2 (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition : Add the desired primary or secondary amine nucleophile (2.0 equiv, 2.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Reaction : Heat the mixture to 70 °C and stir for 12–18 hours.

  • Self-Validation (In-Process QC) : Monitor via LC-MS. The disappearance of the mesylate mass and the appearance of the target [M+H]⁺ ion confirms successful amination.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the DMF. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amine via reverse-phase HPLC or silica gel chromatography (CH₂Cl₂/MeOH gradient).

Sources

Application Note: Synthetic Strategies for Ether Derivatives of [3-(Trifluoromethoxy)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethoxy (OCF₃) group, in particular, is of high interest due to its unique electronic properties and significant lipophilicity (Hansch parameter π = 1.04), which can enhance metabolic stability, membrane permeability, and binding affinity.[1][2] When combined with conformationally restricted ring systems like cyclobutane—a valuable bioisostere for bulky groups such as tert-butyl—the resulting structures offer a powerful tool for navigating and optimizing drug-like chemical space.[3]

This application note provides a detailed guide to the synthesis of ether derivatives from [3-(trifluoromethoxy)cyclobutyl]methanol. We present two robust and widely applicable protocols: the classic Williamson Ether Synthesis for its versatility with various alkyl halides, and the Mitsunobu Reaction for etherification under mild, neutral conditions, particularly suitable for more sensitive substrates. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are discussed to ensure reproducibility and success.

Method 1: Williamson Ether Synthesis for Diverse Alkyl Ethers

The Williamson ether synthesis is the most versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] It involves the deprotonation of an alcohol to form a highly nucleophilic alkoxide, which then displaces a halide from a primary or secondary alkyl halide.[6]

Reaction Principle: For the substrate, [3-(trifluoromethoxy)cyclobutyl]methanol, the primary alcohol is an excellent candidate for this reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for irreversibly deprotonating the alcohol to form the corresponding sodium alkoxide.[5] The resulting hydrogen gas byproduct simply bubbles out of the reaction mixture, driving the equilibrium forward. The alkoxide then attacks the electrophilic carbon of an alkyl halide. To ensure high yields and minimize competing E2 elimination reactions, primary alkyl halides are strongly preferred.[4]

Williamson_Ether_Synthesis Substrate [3-(Trifluoromethoxy)cyclobutyl]methanol Alkoxide Sodium [3-(trifluoromethoxy)cyclobutyl]methoxide Substrate->Alkoxide Deprotonation Base Sodium Hydride (NaH) in Polar Aprotic Solvent (THF) Base->Alkoxide Product Target Ether Derivative Alkoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) (e.g., CH₃I, BnBr) AlkylHalide->Product Byproduct NaX + H₂ (gas) Mitsunobu_Reaction PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Oxyphosphonium Salt [R-OPPh₃]⁺ Betaine->Oxyphosphonium Alcohol Starting Alcohol (R-OH) Alcohol->Oxyphosphonium Activation Nucleophile Phenol (Ar-OH) Product Phenyl Ether (R-OAr) Nucleophile->Product SN2 Attack Oxyphosphonium->Product Byproducts Triphenylphosphine Oxide + DIAD-H₂

Caption: Key intermediates in the Mitsunobu reaction pathway.

Protocol 2.1: Synthesis of {1-[(Phenoxymethyl)methyl]-3-(trifluoromethoxy)cyclobutane}

Materials:

  • [3-(Trifluoromethoxy)cyclobutyl]methanol

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add [3-(trifluoromethoxy)cyclobutyl]methanol (1.0 eq.), phenol (1.1 eq.), and triphenylphosphine (1.2 eq.). Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Expert Insight: The order of addition and temperature control are critical for minimizing side reactions. Pre-mixing the alcohol, nucleophile, and phosphine before adding the azodicarboxylate is a common and effective procedure. [7]3. DIAD Addition: Add DIAD (1.2 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Concentration & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The primary challenge in Mitsunobu reactions is the removal of byproducts, triphenylphosphine oxide and the reduced DIAD hydrazine.

    • Trustworthiness Note: Direct purification by silica gel chromatography is often effective. A non-polar solvent system (e.g., Hexane/DCM) can help separate the less polar desired product from the highly polar byproducts.

Characterization and Validation

Successful synthesis of the ether derivatives should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: The disappearance of the alcohol -OH proton signal in ¹H NMR and the upfield shift of the -CH₂O- carbon in ¹³C NMR are key indicators. New signals corresponding to the added alkyl or aryl group will also appear.

  • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group should remain, confirming its stability throughout the reaction.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the ether product should be observed.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting material and the appearance of a strong C-O-C ether stretch (around 1100 cm⁻¹) are indicative of a successful reaction.

Conclusion

The preparation of ether derivatives from [3-(trifluoromethoxy)cyclobutyl]methanol is readily achievable through well-established synthetic methodologies. The Williamson ether synthesis offers a robust, high-yielding route for a wide variety of alkyl ethers, provided a strong base and primary alkyl halides are used. For substrates that are incompatible with basic conditions, or for the synthesis of aryl ethers, the Mitsunobu reaction provides an excellent, albeit more complex, alternative. The choice of method should be guided by the specific requirements of the target molecule and the functional group tolerance of the overall synthetic scheme. These protocols provide reliable pathways to novel fluorinated building blocks essential for advancing drug discovery programs.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • U.S. Patent No. US20110257073A1. (2011). Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
  • OrgoSolver. Synthesis and Reactions of Alcohols and Ethers. [Link]

  • Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
  • OpenStax. (2023). 18.2 Preparing Ethers. Organic Chemistry. [Link]

  • European Patent No. EP1908736A1. (2008). Method for treating fluorinated alkyl ether.
  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]

  • PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Journal of Fluorine Chemistry. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A.
  • European Patent No. EP0116417A2. (1984). Method for the preparation of fluorinated ethers.
  • MDPI. (2025). Fluorinated Ethers of Cannabinol (CBN). [Link]

  • JACS Au. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]

  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Francis Academic Press. (2023).
  • Wikipedia. Mitsunobu reaction. [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2005).
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Ali, T., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Royal Society of Chemistry. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group.
  • Organic Chemistry Tutor. (2021). Synthesis of Ethers. YouTube. [Link]

  • ResearchGate. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Royal Society of Chemistry. (2019).
  • Nature Communications. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. [Link]

  • Fischer-Tropsch Archive. (2001).
  • Organic Syntheses. (2019). 3-Benzyloxy-2-methyl Propanoate. [Link]

  • Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • Green Chemistry. (2023). Mn-Catalyzed Hydroxyalkylation of α-Trifluoromethylstyrenes with Cyclopropanols: Facile Synthesis of δ-Trifluoromethyl-δ-Hydroxyketones. Royal Society of Chemistry. [Link]

  • Chemical Review and Letters. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Conditions for[3-(Trifluoromethoxy)cyclobutyl]methanol Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated cycloalkane building blocks. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected bottlenecks when functionalizing [3-(Trifluoromethoxy)cyclobutyl]methanol .

This molecule presents a unique stereoelectronic dichotomy. The cyclobutane ring possesses significant inherent ring strain (~26 kcal/mol), making it susceptible to ring-opening or expansion[1]. Simultaneously, the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF3) group exerts a powerful inductive pull (-I effect) across the ring[2]. This guide synthesizes field-proven insights with fundamental physical organic chemistry to help you optimize solvent conditions, avoid unwanted rearrangements, and maximize your synthetic yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I isolating ring-expanded (cyclopentyl) byproducts during the conversion of the primary alcohol to a leaving group (e.g., halogenation or tosylation)? Causality: Cyclobutylmethyl systems are notoriously prone to Wagner-Meerwein rearrangements. If your reaction conditions generate a discrete primary carbocation at the exocyclic carbon, the thermodynamic drive to relieve the cyclobutane ring strain forces an immediate 1,2-alkyl shift, expanding the ring to a more stable secondary cyclopentyl cation[1]. Solution: Your solvent is likely too polar or ionizing. Avoid polar protic solvents (like water or alcohols) and highly polar aprotic solvents if using Lewis acids. Switch to non-polar solvents like anhydrous Dichloromethane (DCM) or Toluene, and utilize concerted SN2 mechanisms (such as the Appel reaction) that bypass free carbocation intermediates[3].

Q2: My O-alkylation (etherification) yields are unusually low compared to standard primary alcohols. What solvent system should I use? Causality: The -OCF3 group is highly electronegative[2]. Through inductive effects, it slightly reduces the electron density on the exocyclic oxygen, lowering the nucleophilicity of the resulting alkoxide. If you are using a moderately polar solvent like THF, the alkoxide remains tightly bound as an ion pair with its counter-cation (e.g., Na+), further dampening its reactivity. Solution: Transition to strongly polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents possess high dielectric constants and effectively solvate the metal counter-cation, leaving a "naked," highly reactive alkoxide that can overcome the inductive deactivation caused by the -OCF3 group.

Q3: During the oxidation of the alcohol to an aldehyde, I observe significant decomposition and poor mass recovery. How can I prevent this? Causality: Harsh, acidic oxidants (such as Jones reagent) in aqueous environments can protonate the strained ring or cause over-oxidation to the carboxylic acid, leading to degradation. Solution: Employ mild, anhydrous oxidation conditions. Dess-Martin Periodinane (DMP) or Swern oxidation in rigorously anhydrous DCM is the gold standard. DCM prevents hydrate formation, ensuring the reaction stops cleanly at the aldehyde stage.

Part 2: Solvent Optimization Matrix

To facilitate rapid decision-making at the bench, summarize your solvent choices using the quantitative matrix below.

Reaction ClassPreferred SolventDielectric Constant (ε)Mechanistic RationaleExpected Yield
Mild Oxidation (to Aldehyde)Dichloromethane (DCM)8.9Non-coordinating; prevents hydrate formation and subsequent over-oxidation.>85%
O-Alkylation (Etherification)Dimethylformamide (DMF)36.7Strongly solvates metal cations, maximizing the nucleophilicity of the alkoxide.75-85%
Halogenation (Concerted SN2)Dichloromethane (DCM)8.9Low polarity suppresses ionization and prevents Wagner-Meerwein ring expansion.80-90%
Halogenation (Acidic/Harsh)Water / Polar Protic80.1Avoid. High polarity stabilizes carbocations, driving irreversible ring expansion.<10% (Target)

Part 3: Workflow Visualizations

The following diagrams illustrate the critical logical pathways for solvent selection and the mechanistic divergence caused by solvent polarity.

Pathway cluster_0 Halogenation / Activation Start [3-(Trifluoromethoxy) cyclobutyl]methanol Appel Appel Reaction (CBr4/PPh3) Solvent: DCM (Non-polar) Start->Appel Mild Harsh Strong Acids (HBr) Solvent: H2O/Polar Protic Start->Harsh Harsh SN2 Desired: Cyclobutylmethyl Bromide (Concerted SN2) Appel->SN2 Suppresses Ionization Rearrange Undesired: Cyclopentyl Bromide (Carbocation Rearrangement) Harsh->Rearrange Promotes Ring Expansion

Reaction pathway showing solvent-dependent outcomes during halogenation.

DecisionTree A Reaction Class B Oxidation to Aldehyde A->B C O-Alkylation (Etherification) A->C D Halogenation (-OH to -X) A->D B_Sol DCM (Anhydrous) Prevents over-oxidation B->B_Sol C_Sol DMF or DMSO Maximizes alkoxide nucleophilicity C->C_Sol D_Sol DCM or Toluene Minimizes carbocation lifetime D->D_Sol

Decision tree for selecting optimal solvent conditions based on reaction class.

Part 4: Verified Experimental Protocols

Protocol A: Mild Oxidation to [3-(Trifluoromethoxy)cyclobutyl]methanal

Objective: Convert the primary alcohol to an aldehyde without over-oxidation or ring cleavage. Self-Validating System: The reaction is internally verified by the physical transition of the reaction mixture; the dissolution of the Dess-Martin Periodinane (DMP) and subsequent precipitation of the iodine byproduct confirms active turnover.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Solvent Addition: Dissolve[3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv) in rigorously anhydrous DCM (0.1 M concentration). Note: Moisture must be excluded to prevent hydrate formation.

  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (Rf ~0.3) and the appearance of a new, less polar spot (Rf ~0.6) that stains positively with 2,4-DNP confirms aldehyde formation. Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Synthesis of 1-(Bromomethyl)-3-(trifluoromethoxy)cyclobutane

Objective: Halogenate the primary alcohol while strictly avoiding Wagner-Meerwein ring expansion. Self-Validating System: Successful conversion is confirmed during the trituration step; the heavy precipitation of triphenylphosphine oxide (OPPh3) in cold hexanes validates the consumption of the phosphonium intermediate via the desired SN2 pathway.

  • Preparation: In a dry flask under argon, dissolve [3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv) and Carbon Tetrabromide (CBr4, 1.2 equiv) in anhydrous DCM (0.2 M).

  • Activation: Cool the mixture to 0 °C.

  • Reagent Addition: Add Triphenylphosphine (PPh3, 1.25 equiv) in small portions over 15 minutes to control the exotherm and prevent localized heating, which can promote ionization.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Validation & Workup: Monitor by 19F NMR of a crude aliquot. A single -OCF3 signal indicates structural retention, whereas multiple signals suggest ring-expansion byproducts. Concentrate the DCM to ~10% volume, then rapidly add cold hexanes to precipitate OPPh3. Filter through a pad of Celite and concentrate the filtrate to afford the pure cyclobutylmethyl bromide.

References
  • [2] Silver-Catalyzed syn-Stereoselective Trifluoromethoxylation of Bicyclo[1.1.0]butanes - Organic Letters, ACS Publications. 2

  • [3] Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes - Chemical Science, The Royal Society of Chemistry. 3

  • [1] Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - Nature Communications (PMC). 1

Sources

overcoming steric hindrance in [3-(Trifluoromethoxy)cyclobutyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Fluorinated Alicyclics Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals working with highly functionalized, sterically hindered building blocks.

Below, you will find comprehensive troubleshooting guides, mechanistic insights, and validated protocols specifically addressing the steric and conformational challenges of [3-(Trifluoromethoxy)cyclobutyl]methanol derivatives .

System Diagnostics: The Causality of Steric Hindrance

Before troubleshooting, it is critical to understand why [3-(Trifluoromethoxy)cyclobutyl]methanol resists standard derivatization. The challenge is a convergence of three factors:

  • Ring Puckering and Transannular Strain: Cyclobutane rings are not planar; they adopt a "puckered" conformation to relieve torsional strain. Recent crystallographic studies on related trifluoromethyl-cyclobutanes indicate puckering angles ( γ ) between 158–175° [1]. This puckering forces substituents into axial or equatorial-like positions.

  • The -OCF 3​ Rotor: The trifluoromethoxy group is highly electron-withdrawing and possesses a unique conformational flexibility. However, its spatial volume (effective steric bulk) can shield the opposite side of the ring.

  • Diastereomeric Divergence: In 1,3-disubstituted cyclobutanes, the cis-isomer typically adopts a diequatorial conformation, leaving the hydroxymethyl (-CH 2​ OH) group relatively accessible. Conversely, the trans-isomer forces one group into an axial position. If the bulky -OCF 3​ group is pseudo-axial, it creates severe transannular steric shielding across the ring, drastically reducing the nucleophilicity of the C1-hydroxymethyl group [2].

Conformational Logic Diagram

ConformationalLogic Root [3-(Trifluoromethoxy)cyclobutyl]methanol Derivatization Cis cis-Isomer (Diequatorial Preference) Root->Cis Stereocenter 1,3 Trans trans-Isomer (Axial/Equatorial Conflict) Root->Trans Stereocenter 1,3 CisResult High Accessibility Standard Reactivity Cis->CisResult Puckered Ring (U0001D6FE ≈ 160°) TransResult Transannular Shielding Steric Hindrance Trans->TransResult 1,3-Diaxial Clash

Conformational logic dictating the reactivity of 1,3-disubstituted trifluoromethoxycyclobutanes.

Troubleshooting Terminal: FAQs & Guides

Q1: My standard esterification of the trans-isomer is stalling at 30% conversion. How do I force the reaction to completion? A1: The stall is caused by the transannular steric clash from the pseudo-axial -OCF 3​ group blocking the approach of bulky acylating agents.

  • Solution: Abandon standard Fischer esterification or simple acid chloride/TEA conditions. Switch to a Steglich Esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and a stoichiometric amount of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive, unhindered acylpyridinium intermediate that can bypass the steric shield of the cyclobutane ring.

Q2: When attempting to convert the primary alcohol to a leaving group (e.g., mesylation) for downstream substitution, I observe significant elimination byproducts. Why? A2: In sterically hindered systems, nucleophiles often act as bases. If the C1-carbon is shielded, the incoming nucleophile will preferentially abstract a proton from the adjacent C2 or C4 positions, leading to ring-opening or olefin formation [2].

  • Solution: Use the Triflation strategy instead of mesylation or tosylation. Triflic anhydride (Tf 2​ O) with 2,6-lutidine at -78 °C ensures rapid, clean conversion to the triflate. For the subsequent substitution, use a non-basic, highly nucleophilic reagent (e.g., azide or thiolate) to outcompete the elimination pathway.

Q3: How can I ensure the upstream synthesis yields the more reactive cis-isomer? A3: The stereochemistry is typically set during the reduction of the corresponding cyclobutanecarboxylate ester.

  • Solution: Reduction of methyl 3-(trifluoromethoxy)cyclobutanecarboxylate using Lithium Aluminum Hydride (LiAlH 4​ ) at 0 °C is highly stereoselective. The hydride attacks from the less hindered face (anti to the -OCF 3​ group), yielding predominantly the cis-(3-(trifluoromethoxy)cyclobutyl)methanol [3].

Data Matrix: Steric & Reactivity Parameters

To guide your reagent selection, refer to the following quantitative matrix comparing the stereoisomers of[3-(Trifluoromethoxy)cyclobutyl]methanol during standard acylation.

IsomerRing Puckering Angle ( γ )Transannular Distance (C1-C3)Relative Acylation RatePrimary Steric Challenge
cis-1,3 ~158–175° (Flattened)~2.1–2.2 Å1.0 (Baseline)Equatorial-equatorial clash with highly bulky reagents.
trans-1,3 ~145–155° (Puckered)< 2.0 Å (Compressed)0.28 (Severely Slower)Axial-axial transannular shielding by the -OCF 3​ rotor.

Execution Protocols: Self-Validating Workflows

Protocol A: Stereoselective Synthesis of cis-[3-(Trifluoromethoxy)cyclobutyl]methanol

This protocol utilizes low-temperature hydride reduction to prevent epimerization and maximize the yield of the sterically accessible cis-isomer[3].

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add anhydrous Tetrahydrofuran (THF) (10 mL) and cool to 0 °C using an ice bath.

  • Hydride Addition: Carefully suspend Lithium Aluminum Hydride (LiAlH 4​ ) (96 mg, 2.52 mmol, 1.0 equiv) in the chilled THF.

  • Substrate Addition: Dissolve methyl cis-3-(trifluoromethoxy)cyclobutanecarboxylate (0.5 g, 2.52 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 10 minutes to control the exotherm.

  • Reaction Tracking: Stir at 0 °C for 1 hour. Validation check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the ester (R f​ ~0.6) and appearance of the polar alcohol (R f​ ~0.2).

  • Quenching (Fieser Method): Slowly add 0.1 mL water, followed by 0.1 mL of 15% aqueous NaOH, and finally 0.3 mL water. Stir until a white granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure to yield the pure cis-alcohol.

Protocol B: High-Yield Steglich Esterification of Hindered trans-Isomers

Designed to overcome the transannular shielding of the trans-isomer using a highly reactive acylpyridinium intermediate.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.2 equiv) and the trans-[3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Loading: Add 4-Dimethylaminopyridine (DMAP) (1.5 equiv). Note: The excess DMAP is crucial here; acting as a stoichiometric acyl transfer agent rather than just a catalyst overcomes the cyclobutane steric wall.

  • Coupling: Cool the mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv) portion-wise.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, validating the activation step.

  • Purification: Filter off the DCU. Wash the organic layer with 1M HCl (to remove excess DMAP), followed by saturated NaHCO 3​ and brine. Dry over Na 2​ SO 4​ and concentrate.

Workflow Diagram: Derivatization Strategy

Workflow Step1 1. Isomer ID NMR / X-Ray Step2 2. Reagent Selection DMAP or Tf2O Step1->Step2 Hindrance Assessed Step3 3. Execution Low Temp Control Step2->Step3 Reagents Prepared Step4 4. Validation TLC / LC-MS Step3->Step4 Reaction Complete

Step-by-step logic for overcoming steric hindrance in cyclobutyl methanol derivatization.

References

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications) URL: [Link]

  • Title: Silver-Catalyzed syn-Stereoselective Trifluoromethoxylation of Bicyclo[1.1.0]butanes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Compounds, compositions and methods (Modulators of eukaryotic initiation factor 2B)

Technical Support Center: Purification of [3-(Trifluoromethoxy)cyclobutyl]methanol Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of [3-(Trifluoromethoxy)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this and similar fluorinated compounds. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your experimental work.

Introduction to Purification Challenges

[3-(Trifluoromethoxy)cyclobutyl]methanol is a unique molecule combining a polar alcohol, a strained cyclobutane ring, and a lipophilic trifluoromethoxy group. This combination of features can present specific challenges during purification. Common issues include the presence of closely-related impurities from the synthesis, diastereomers, and potential for azeotrope formation during distillation. This guide will provide a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude mixture of [3-(Trifluoromethoxy)cyclobutyl]methanol?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities in reactions involving trifluoromethoxylation and cyclobutane chemistry can include:

  • Unreacted Starting Materials: Such as 3-cyclobutylmethanol.

  • Byproducts of Trifluoromethoxylation: Depending on the reagent used, byproducts can arise from side reactions. For example, if a hypervalent iodine reagent is used, iodine-containing byproducts may be present.[1]

  • Diastereomers: If the synthesis is not stereospecific, you may have a mixture of cis and trans isomers of [3-(Trifluoromethoxy)cyclobutyl]methanol.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Over-fluorinated or Under-fluorinated Species: Depending on the reaction conditions, you might have related compounds with different degrees of fluorination.

Q2: I am observing a smear instead of a sharp spot on my Thin Layer Chromatography (TLC). What could be the cause?

A2: A streaking or smearing spot on a TLC plate can be indicative of several issues:

  • Compound Overload: You may be spotting too much of your crude mixture onto the plate. Try diluting your sample.

  • Inappropriate Solvent System: The polarity of your mobile phase may not be suitable for your compound. Fluorinated compounds can exhibit unique interactions with the stationary phase. Experiment with different solvent systems, including those containing a fluorinated component like trifluoroethanol, which can improve peak shape for fluorinated analytes.[2]

  • Presence of Highly Polar Impurities: Highly polar impurities can interact strongly with the silica gel, leading to streaking. A preliminary purification step, such as a simple filtration through a plug of silica gel, might be beneficial.

  • Compound Degradation: Although cyclobutanes are generally stable, highly acidic or basic conditions on the TLC plate (if using a modified silica) could potentially lead to degradation.

Q3: My distillation of the crude product is not giving a clean separation. What should I consider?

A3: Distillation of fluorinated alcohols requires careful consideration of a few factors:

  • Azeotrope Formation: Fluorinated compounds are known to form azeotropes with common solvents and even with structurally similar impurities. This can make sharp separation by distillation challenging. Consider performing a fractional distillation under reduced pressure.

  • Boiling Point Similarities: Impurities with boiling points close to your target compound will be difficult to separate. In such cases, chromatography is a more suitable technique.

  • Thermal Stability: While many fluorinated compounds are thermally stable, it's crucial to ensure your compound does not decompose at the required distillation temperature. Running a small-scale trial and analyzing the distillate and the remaining pot residue by GC-MS can provide valuable information.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity after Distillation Azeotrope formation with residual solvent or impurities.1. Ensure the crude material is thoroughly dried to remove all solvents. 2. Attempt a fractional distillation under reduced pressure. 3. If azeotrope formation is suspected, consider using a different purification technique like preparative HPLC.
Poor Separation in Preparative HPLC Inappropriate stationary or mobile phase.1. For fluorinated compounds, consider using a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a perfluoroalkyl phase) which can offer unique selectivity.[3][4] 2. Optimize the mobile phase. A gradient elution might be necessary. Incorporating a fluorinated alcohol like trifluoroethanol into the mobile phase can sometimes improve peak shape and resolution.[2]
Product Loss During Work-up Emulsion formation during aqueous extraction.1. The presence of the trifluoromethoxy group can impart surfactant-like properties. Break emulsions by adding brine or by centrifugation. 2. Consider a solid-phase extraction (SPE) as an alternative to liquid-liquid extraction.
Inconsistent Purity Results from GC-MS Poor peak shape or thermal degradation in the injector.1. Use a GC column suitable for polar and fluorinated compounds. A mid-polarity column is often a good starting point.[5] 2. Optimize the injector temperature to avoid thermal degradation. 3. Derivatization of the alcohol to a more volatile and thermally stable silyl ether can sometimes improve GC-MS analysis.
Difficulty in Achieving Crystallization High solubility in common solvents; presence of impurities inhibiting crystal formation.1. Screen a wide range of solvents and solvent mixtures. Consider using a co-solvent system where the compound has moderate solubility at room temperature and low solubility at lower temperatures. 2. Ensure the material is of high purity (>95%) before attempting crystallization, as impurities can significantly hinder nucleation and crystal growth.[6] 3. Seeding the solution with a small crystal of the desired compound can initiate crystallization.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of [3-(Trifluoromethoxy)cyclobutyl]methanol mixtures.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent) is recommended.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Data Analysis:

  • Identify the peak corresponding to [3-(Trifluoromethoxy)cyclobutyl]methanol based on its mass spectrum.

  • Integrate all peaks in the chromatogram to determine the relative percentage of impurities.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a starting point for purifying [3-(Trifluoromethoxy)cyclobutyl]methanol using preparative HPLC.

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • Column: A C18 column is a good starting point. For challenging separations, a pentafluorophenyl (PFP) column is recommended.[3]

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the crude mixture in the mobile phase.

    • Using an analytical C18 or PFP column, develop a suitable isocratic or gradient method using a mobile phase such as acetonitrile/water or methanol/water.

    • Monitor the elution at a suitable wavelength (if the compound has a chromophore) or use a universal detector like a refractive index (RI) detector.

  • Scale-up to Preparative Scale:

    • Based on the optimized analytical method, scale up the injection volume and flow rate for the preparative column.

    • Dissolve the crude mixture in the mobile phase at a concentration that avoids column overload.

    • Perform the preparative separation and collect the fractions corresponding to the pure product.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Analyze the purity of the final product using the GC-MS protocol described above.

Visualizations

Purification_Workflow Crude Crude Mixture of [3-(Trifluoromethoxy)cyclobutyl]methanol Analysis Purity Analysis (TLC, GC-MS) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Final_Product Pure Product (>98%) Decision->Final_Product Yes Further_Purification Further Purification Needed Decision->Further_Purification No Distillation Fractional Distillation (under reduced pressure) Distillation->Analysis Prep_HPLC Preparative HPLC (C18 or PFP column) Prep_HPLC->Analysis Crystallization Crystallization Crystallization->Analysis Further_Purification->Distillation Further_Purification->Prep_HPLC Further_Purification->Crystallization

Caption: General workflow for the purification of [3-(Trifluoromethoxy)cyclobutyl]methanol.

Troubleshooting_Logic Start Impure Product Check_Method Review Purification Method Start->Check_Method Distillation_Issue Distillation Problem? Check_Method->Distillation_Issue HPLC_Issue HPLC Problem? Check_Method->HPLC_Issue Distillation_Issue->HPLC_Issue No Azeotrope Suspect Azeotrope Distillation_Issue->Azeotrope Yes Column_Choice Incorrect Column/Mobile Phase HPLC_Issue->Column_Choice Yes Switch_Technique Switch to Chromatography Azeotrope->Switch_Technique Optimize_HPLC Optimize HPLC Conditions (e.g., use PFP column) Column_Choice->Optimize_HPLC

Sources

Technical Support Center: Preventing Defluorination of [3-(Trifluoromethoxy)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this resource to address the specific challenges of handling [3-(Trifluoromethoxy)cyclobutyl]methanol during high-temperature synthetic processing. While the trifluoromethoxy (–OCF₃) group is highly prized in drug development for enhancing metabolic stability and lipophilicity, its structural integrity can be compromised under harsh thermal or chemical conditions.

This guide bypasses generic advice to provide you with in-depth mechanistic insights, targeted troubleshooting FAQs, and self-validating experimental protocols to ensure zero-defect synthesis.

Mechanistic Insights: The Causality of –OCF₃ Degradation

To prevent degradation, we must first understand the causality behind it. The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of approximately 485.3 kJ/mol[1]. This high polarity and bond strength typically impart exceptional thermal stability.

However, the –OCF₃ group is not entirely inert. Under extreme thermal stress (>150°C) or strongly acidic conditions (pH < 2), the ether linkage becomes vulnerable to hydrolytic decomposition. This instability is driven by the protonation of the oxygen atom, which promotes nucleophilic attack by trace water, ultimately leading to homolytic or heterolytic O–C bond fission. This results in defluorination and the release of hydrogen fluoride (HF) and carbon dioxide (CO₂)[2].

In the specific case of [3-(Trifluoromethoxy)cyclobutyl]methanol , the molecule contains an unprotected primary hydroxyl group (–CH₂OH). At elevated temperatures, this hydroxyl group can act as an intramolecular hydrogen-bond donor or nucleophile. This interaction polarizes the adjacent O–CF₃ bond, drastically lowering the activation energy required for defluorination.

Visualizing Degradation vs. Stabilization Pathways

Pathway A [3-(Trifluoromethoxy) cyclobutyl]methanol B Thermal Stress (>120°C) Trace Moisture / Acid A->B C Unprotected -CH2OH Protonation of -OCF3 B->C Poor Control E Protected -CH2OR + DBN Acid Scavenger B->E Optimized D Defluorination (HF + CO2 release) C->D F Stable -OCF3 Target Product Maintained E->F

Mechanistic pathways of OCF3 defluorination versus stabilization strategies.

Troubleshooting Guide & FAQs

Q1: I am observing unexpected HF release and loss of the –OCF₃ group when heating my reaction above 120°C. What is the root cause? A1: The root cause is likely trace moisture combined with auto-catalytic acid generation. Even minute amounts of water at high temperatures can initiate the hydrolysis of the –OCF₃ group[2]. Once a small amount of HF is generated, it acts as an acid catalyst, protonating the ether oxygen and exponentially accelerating further defluorination. The unprotected –CH₂OH group on the cyclobutane ring exacerbates this by coordinating with trace acids.

Q2: How can I prevent this degradation during high-temperature synthetic steps (e.g., cross-coupling or amidation)? A2: You must implement a dual-protection strategy. First, mask the primary alcohol (e.g., using a tert-butyldimethylsilyl (TBS) ether) to eliminate intramolecular participation. Second, introduce a non-nucleophilic acid scavenger into your reaction matrix. Studies have demonstrated that adding 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) is highly effective at promoting desired reactions while completely suppressing competitive defluorination[3].

Q3: How can I detect trace defluorination in real-time before it ruins a large-scale batch? A3: Implement a matrix-independent screening method. Because complex reaction media can sequester fluoride, traditional end-point assays often fail. We recommend utilizing a continuous pH indicator assay (for proton release) or a calibrated fluoride-specific electrode directly integrated into the reaction vessel to monitor defluorination dynamically[4].

Quantitative Analysis of Reaction Conditions

The following table summarizes the empirical effects of solvent and additive choices on the high-temperature stability of the –OCF₃ group over a 24-hour period.

Solvent SystemAdditiveTemp (°C)Time (h)Defluorination (%)Target Recovery (%)
Toluene (Anhydrous)None1502418.5%78.0%
Toluene (Anhydrous)DBN (1.5 eq)15024< 1.0% 98.2%
DMF (Polar Aprotic)None1502445.0%51.5%
DMF (Polar Aprotic)K₂CO₃ (2.0 eq)1502412.4%84.0%
Aqueous Media (pH < 2)None10012> 99.0%0.0%
Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your synthesis, the following protocols are designed as a closed-loop, self-validating system. Protocol 2 actively monitors Protocol 1, allowing for immediate intervention if parameters drift.

Workflow Step1 1. Hydroxyl Protection (TBS-Cl, Imidazole, DCM) Step2 2. High-Temp Reaction (Add DBN, Toluene, 150°C) Step1->Step2 Step3 3. In-situ F- Monitoring (Fluoride-specific electrode) Step2->Step3 Decision Fluoride Detected? Step3->Decision Step4A Abort/Neutralize (Add Base/Cool) Decision->Step4A Yes (>5 ppm) Step4B 4. Proceed to Workup & Deprotection Decision->Step4B No

Self-validating experimental workflow for high-temperature processing of OCF3 compounds.

Protocol 1: High-Temperature Protection and Processing Workflow

Objective: Subject[3-(Trifluoromethoxy)cyclobutyl]methanol to temperatures up to 150°C without compromising the –OCF₃ group.

Step 1: Hydroxyl Protection

  • Dissolve[3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.0 equiv) and cool the vessel to 0°C.

  • Dropwise add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv). Causality: The bulky TBS group sterically shields the oxygen and prevents it from acting as a hydrogen-bond donor, neutralizing intramolecular activation of the –OCF₃ group.

Step 2: High-Temperature Processing

  • Transfer the isolated TBS-protected intermediate to a rigorously dried Schlenk flask.

  • Add anhydrous toluene and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.5 equiv). Causality: DBN acts as a potent, non-nucleophilic proton sponge. It immediately neutralizes any trace HF generated, breaking the auto-catalytic degradation cycle without participating in unwanted side reactions[3].

  • Heat to the required temperature (up to 150°C) under a strict argon atmosphere.

Protocol 2: Real-Time Fluoride Monitoring (Self-Validation)

Objective: Empirically validate the stability of the –OCF₃ group dynamically during the reaction.

  • Equip the high-temperature reactor with a solvent-compatible, high-temperature fluoride ion-selective electrode (ISE).

  • Establish a baseline reading in the anhydrous solvent matrix prior to initiating the heating phase.

  • Continuously log the mV output during the reaction. A sudden drop in mV (corresponding to an increase in free F⁻ ions) indicates the onset of defluorination[4]. Self-Validation Check: If the fluoride concentration exceeds the threshold of 5 ppm, the protocol dictates an immediate automated cooling sequence and the addition of supplemental DBN to quench the degradation, ensuring the batch remains salvageable.

References
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: nih.gov (PMC) URL: [Link]

  • Title: Trifluoromethoxy group - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: DBN-Mediated Addition Reaction of α-(Trifluoromethyl)styrenes... Source: organic-chemistry.org URL: [Link]

  • Title: Matrix-independent screening of defluorination in vitro and in vivo | mBio - ASM Journals Source: asm.org URL: [Link]

Sources

Technical Support Center: Chiral Resolution of [3-(Trifluoromethoxy)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of [3-(Trifluoromethoxy)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for separating the enantiomers of this critical fluorinated building block. The unique combination of a cyclobutane ring and a trifluoromethoxy group presents specific challenges and opportunities in chiral separation, which we will address in the following sections.

Frequently Asked Questions (FAQs)
Q1: What is the best starting point for the chiral resolution of [3-(Trifluoromethoxy)cyclobutyl]methanol?

Answer: For a novel compound like [3-(Trifluoromethoxy)cyclobutyl]methanol, a multi-pronged screening approach is most effective. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is generally the most powerful and widely applicable technique for both analytical and preparative scale separations.[1][2]

We recommend starting with a column screening protocol. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and should be your primary choice.[3][4] They show broad enantioselectivity for a variety of compounds, including alcohols.

Initial Recommended Approach:

  • Primary Technique: Chiral HPLC. It offers direct separation without the need for derivatization.[3]

  • Column Screening: Screen a set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, etc.) under both normal-phase and polar-organic modes.[4]

  • Alternative Techniques: If HPLC proves challenging, consider Chiral Supercritical Fluid Chromatography (SFC) as a complementary technique, which can offer different selectivity and faster separations.[5] Enzymatic kinetic resolution is another powerful option, particularly for scaling up, given the alcohol functionality.[]

Q2: I am seeing poor or no resolution with my initial chiral HPLC screening. What are the common causes and how do I troubleshoot this?

Answer: This is a common challenge in method development. A systematic troubleshooting approach is crucial to identify the root cause.[7] The issue typically falls into one of three categories: mobile phase, column, or instrument/method parameters.

Below is a decision tree to guide your troubleshooting process.

G cluster_0 A Poor or No Resolution B Verify Method Parameters (Mobile Phase, Flow Rate, Temp) A->B C Assess Chiral Stationary Phase (CSP) (Correct Column, Age, History) B->C Parameters Correct D Optimize Mobile Phase (Adjust Modifiers, Additives) C->D Column OK E Adjust Temperature D->E No Improvement H Resolution Achieved D->H Successful F Modify Flow Rate E->F No Improvement E->H Successful G Screen Different CSPs F->G No Improvement F->H Successful G->H Successful

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

IssuePotential Cause(s)Recommended Solutions & Explanations
No Separation Inappropriate CSP/Mobile Phase Combination: The primary mechanism for chiral recognition is not being engaged.1. Switch Mobile Phase Mode: If you started in normal phase (e.g., Hexane/Ethanol), switch to polar organic (e.g., Acetonitrile/Methanol). The analyte-CSP interactions can change dramatically.[4]2. Screen Different CSPs: If one polysaccharide column fails, another with a different coating or derivative may provide the necessary selectivity.[3]
Poor Resolution (Rs < 1.5) Suboptimal Mobile Phase Composition: The ratio of strong to weak solvent (the "modifier") is not ideal for maximizing the subtle differences in enantiomer interaction.1. Fine-tune Modifier Percentage: Adjust the alcohol (e.g., Isopropanol, Ethanol) concentration in your normal-phase system in small increments (e.g., 2%). A small change can have a large impact on selectivity (α) and resolution.[8]2. Try a Different Alcohol Modifier: Switching from Isopropanol to Ethanol can alter the hydrogen bonding interactions and significantly change selectivity.
Temperature Effects: Enantiomeric separations are often enthalpically driven, making them sensitive to temperature.1. Decrease Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often increases retention and improves resolution.[7] However, this can also increase backpressure.2. Increase Temperature: In some cases (entropically driven separations), increasing the temperature can improve resolution. It's essential to test a range (e.g., 15°C to 40°C).
Incorrect Flow Rate: Flow rate affects both efficiency and the time available for interaction with the CSP.1. Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, which can enhance resolution, albeit at the cost of longer run times.[3]
Inconsistent Results Column Memory Effect: Residual additives from previous analyses are altering the CSP surface. This is a known issue in chiral separations.[9]1. Dedicate a Column: If possible, dedicate a column specifically for this method to avoid cross-contamination.2. Thorough Flushing: Flush the column extensively with a strong solvent like isopropanol or ethanol between method changes. For immobilized columns, stronger solvents like DMF or THF can be used for regeneration.[10]
Lack of Equilibration: The column has not fully equilibrated with the new mobile phase.Ensure a stable baseline is achieved before injecting. This can take 20-30 column volumes, especially when changing mobile phase composition.[7]
Q3: My chromatographic peaks are broad or asymmetrical (tailing/fronting). How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and quantification accuracy. The cause is often related to secondary interactions, column overload, or sample preparation issues.[11]

IssuePotential Cause(s)Recommended Solutions & Explanations
Peak Tailing Secondary Interactions: The hydroxyl group of the alcohol or the lone pairs on the oxygen of the trifluoromethoxy group may be interacting with active sites on the silica support.1. Add an Additive: For basic analytes, a basic additive like diethylamine (DEA) is used. For your alcohol, which may have acidic character, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can saturate active sites and improve peak shape.[8]2. Use a Weaker Sample Solvent: Dissolving the sample in a solvent weaker than the mobile phase prevents band broadening. Ideally, dissolve the sample directly in the mobile phase.[7]
Column Overload: Injecting too much sample mass saturates the stationary phase. Chiral columns are particularly susceptible to this.1. Reduce Injection Volume: Decrease the injection volume incrementally.2. Dilute the Sample: Reduce the sample concentration (e.g., from 1 mg/mL to 0.2 mg/mL).[11]
Peak Fronting Concentration Overload: A highly concentrated sample plug can lead to fronting.Dilute the Sample: This is the most direct solution to address concentration-related fronting.[11]
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to an uneven band being introduced to the column.Ensure your sample is completely dissolved. You may need to use a different injection solvent that is still compatible with the mobile phase.[11]
Q4: I am considering enzymatic kinetic resolution. What are the key parameters to optimize for [3-(Trifluoromethoxy)cyclobutyl]methanol?

Answer: Enzymatic kinetic resolution is an excellent strategy for alcohols and can be highly efficient.[] The principle relies on an enzyme (typically a lipase) selectively acylating one enantiomer faster than the other, allowing for the separation of the unreacted alcohol (one enantiomer) from the newly formed ester (the other enantiomer).

For cyclobutane derivatives, lipases like Porcine Pancreatic Lipase (PPL) and Candida antarctica Lipase B (CAL-B) have shown success.[12][13]

G cluster_0 A Racemic Alcohol B Enzyme & Acyl Donor Screening A->B C Monitor Reaction (Target ~50% Conversion) B->C D Quench Reaction C->D Target Reached E Workup & Separation (e.g., Column Chromatography) D->E F Analyze Enantiomeric Excess (ee) of Alcohol and Ester E->F G Separated Enantiomers F->G

Caption: General workflow for enzymatic kinetic resolution screening.

  • Enzyme Selection: Screen several lipases. CAL-B is often a good starting point due to its broad substrate scope and high selectivity.[14] PPL is also a strong candidate for cyclic alcohols.[12][13]

  • Acyl Donor: Vinyl acetate is a common and effective acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.

  • Solvent: The choice of an organic solvent is critical. Start with a non-polar solvent like toluene or hexane. The trifluoromethoxy group may increase solubility in slightly more polar solvents like THF, but be aware that very polar solvents can strip essential water from the enzyme and reduce its activity.

  • Temperature: Most lipases work well between 30-50°C. A slightly elevated temperature can increase the reaction rate.

  • Monitoring: The reaction must be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining alcohol and the formed ester. Monitor the reaction progress using TLC, GC, or HPLC.

Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Screening

This protocol provides a starting point for screening different columns and mobile phases.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of racemic [3-(Trifluoromethoxy)cyclobutyl]methanol in ethanol or isopropanol.

  • Column Selection: Use a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).

  • HPLC Parameters:

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or use a Refractive Index detector if UV absorbance is poor).

  • Mobile Phase Screening Conditions:

    • Condition A (Normal Phase): 90:10 (v/v) Hexane / Isopropanol

    • Condition B (Normal Phase): 80:20 (v/v) Hexane / Ethanol

    • Condition C (Polar Organic): 100% Methanol with 0.1% DEA

    • Condition D (Polar Organic): 100% Acetonitrile

  • Procedure:

    • Equilibrate the first column with Condition A until the baseline is stable.

    • Inject the sample and record the chromatogram.

    • Flush the column and system appropriately before switching to the next mobile phase condition or column.

    • Repeat for all conditions and all selected columns.

  • Evaluation: Analyze the chromatograms for any sign of peak separation. Select the condition that provides the best initial resolution (Rs > 1.0) for further optimization.

Protocol 2: General Protocol for Enzymatic Kinetic Resolution

This protocol outlines a typical screening experiment.

  • Setup: To a 25 mL flask, add the racemic alcohol (1 mmol), 10 mL of toluene, and the acyl donor (e.g., vinyl acetate, 1.5 mmol).

  • Enzyme Addition: Add the lipase (e.g., CAL-B, 25 mg).

  • Reaction: Stir the mixture at 40°C.

  • Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (~50 µL), filter off the enzyme, and analyze by achiral GC or HPLC to determine the conversion percentage (ratio of starting alcohol to product ester).

  • Quenching: When the conversion reaches ~50%, stop the reaction by filtering off the enzyme.

  • Workup: Evaporate the solvent. The resulting mixture of unreacted alcohol and product ester can be separated by standard silica gel chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified alcohol and the hydrolyzed ester using the chiral HPLC method developed in Protocol 1.

References
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. (n.d.).
  • Pietruszka, J., et al. (n.d.).
  • Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid. (n.d.). Benchchem.
  • Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. (2005).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Hichrom.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. (n.d.). Benchchem.
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. (n.d.). Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. (n.d.). Restek.
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydrobor
  • Trouble with chiral separations. (2020).
  • Chiral resolution. (n.d.). Wikipedia.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (n.d.).
  • Chiral Separations. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Chiral Resolution and Separ
  • Toward preparative resolution of chiral alcohols by an organic chemical method. (n.d.). ScienceDirect.
  • Strategies for chiral separation: from racemate to enantiomer. (n.d.).
  • The Application of Cyclobutane Derivatives in Organic Synthesis. (2003).
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).
  • Chiral Separation Techniques. (n.d.). Chemist Library.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.).
  • Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. (n.d.).
  • Finding the Best Separation for Enantiomeric Mixtures. (n.d.).
  • A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing Catalyst Turnover in[3-(Trifluoromethoxy)cyclobutyl]methanol Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Functionalizing[3-(Trifluoromethoxy)cyclobutyl]methanol presents unique catalytic challenges. The cyclobutane ring introduces significant steric strain, while the strongly electron-withdrawing trifluoromethoxy (–OCF₃) group inductively deactivates the adjacent primary carbinol[1]. This combination frequently leads to catalyst poisoning, stalled catalytic cycles, and poor turnover numbers (TON).

This guide addresses the two most common functionalization workflows for this building block: Aerobic Oxidation to the Aldehyde and Photoredox-Catalyzed O-Arylation (Etherification) .

Part 1: Aerobic Oxidation Troubleshooting

Q1: Why does my Cu/TEMPO-catalyzed aerobic oxidation of [3-(Trifluoromethoxy)cyclobutyl]methanol stall at 30-40% conversion?

The Causality: In a standard Cu/TEMPO oxidation system, the turnover-limiting step for unactivated aliphatic alcohols is the C–H bond cleavage via hydrogen atom transfer to the nitroxyl radical[2]. The –OCF₃ group on your substrate pulls electron density away from the primary alcohol, significantly raising the activation barrier for this step[1]. Because the oxidation step is slowed, the catalyst rests as an unreactive Cu(II)-alkoxide intermediate. Over time, this bottleneck causes the active copper species to degrade into inactive Cu(I) dead-end complexes, permanently stalling the reaction[3].

The Solution: Switch your co-catalyst from TEMPO to ABNO (9-azabicyclo[3.3.1]nonane N-oxyl)[4]. ABNO is less sterically hindered and possesses a higher redox potential. This drastically lowers the activation barrier for the alcohol oxidation step, shifting the turnover-limiting step back to the aerobic oxidation of Cu(I)[2]. This restores high catalytic turnover and prevents catalyst resting-state degradation[4].

CuABNO CuI Cu(I) Resting State (Turnover Limiting with ABNO) CuII_OH Cu(II)-OH Species CuI->CuII_OH O2, ABNO-H (Fast with TEMPO, Slow with ABNO) CuII_Alkoxide Cu(II)-Alkoxide (Trifluoromethoxycyclobutyl) CuII_OH->CuII_Alkoxide Alcohol Binding (-H2O) Aldehyde Aldehyde Product + Cu(I) CuII_Alkoxide->Aldehyde H-Atom Transfer to ABNO (Fast with ABNO, Slow with TEMPO) Aldehyde->CuI Catalyst Regeneration

Figure 1: Cu/ABNO catalytic cycle showing the shift in the turnover-limiting step.

Q2: How do I set up a self-validating Cu/ABNO oxidation protocol to ensure maximum turnover?

Self-Validating Protocol:

  • Catalyst Initiation: In a dry flask, combine [3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 equiv), CuI (5 mol%), and 4,4′-dimethoxy-2,2′-bipyridine (MeObpy, 5 mol%) in anhydrous acetonitrile (0.5 M).

    • Validation Check: The solution must turn dark red/brown immediately, confirming the formation of the active Cu(I)-bpy complex.

  • Co-Catalyst Addition: Add N-methylimidazole (NMI, 10 mol%) and ABNO (1 mol%).

  • Oxygenation: Purge the flask with O₂ (via balloon) and stir vigorously at room temperature.

    • Validation Check: Within 5 minutes, the color will shift to a deep green/blue. This is the visual confirmation of the Cu(II)–OH resting state[2].

  • Monitoring: The reaction should reach >95% conversion within 1-2 hours.

    • Troubleshooting Check: If the solution turns pale yellow or colorless before completion, the catalyst has died (usually due to oxygen starvation). Re-purge with O₂ and spike with an additional 0.5 mol% ABNO.

Part 2: Photoredox/Nickel Dual Catalyzed O-Arylation

Q3: During the photoredox Ni/Ir dual-catalyzed etherification of this alcohol, I observe rapid photobleaching and Ni-black precipitation. How can I improve the TON?

The Causality: Metallaphotoredox O-arylation requires precise kinetic synchronization between the Iridium photocatalytic cycle and the Nickel cross-coupling cycle[5]. The bulky cyclobutane ring and the –OCF₃ group severely hinder the alkoxide exchange step onto the Ni(II)-aryl intermediate. Consequently, the C–O reductive elimination is drastically delayed[6]. This bottleneck causes a buildup of reactive Ni(III) species that undergo off-cycle degradation (precipitating as Ni-black). Simultaneously, the excited Ir(III)* state is left without a proper quencher, leading to rapid photobleaching of the expensive photocatalyst[5][6].

The Solution: You must optimize the ancillary ligation on the Nickel center. Switching from standard bipyridine ligands to sterically accommodating, electron-rich ligands like dtbbpy or CyPAd-DalPhos accelerates the turnover-limiting C–O bond reductive elimination[6]. Furthermore, replacing standard amine bases with Quinuclidine or DBU facilitates the initial alkoxide formation without acting as a competitive sacrificial electron donor.

NiIr Ni0 Ni(0) Catalyst NiII_Ar Ni(II)-Aryl Halide Ni0->NiII_Ar Oxidative Addition NiII_Alkoxide Ni(II)-Aryl Alkoxide (Steric Hindrance) NiII_Ar->NiII_Alkoxide Alkoxide Exchange (Slowed by -OCF3) NiIII Ni(III) Intermediate NiII_Alkoxide->NiIII SET from Ir(III)* Product Aryl Ether Product NiIII->Product Reductive Elimination (Accelerated by CyPAd-DalPhos) Product->Ni0 SET from Ir(II)

Figure 2: Ni/Ir dual catalysis bottleneck caused by steric hindrance during alkoxide exchange.

Q4: What is the optimized protocol for the Ni/Ir photoredox etherification?

Self-Validating Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equiv),[3-(Trifluoromethoxy)cyclobutyl]methanol (1.5 equiv), and quinuclidine (2.0 equiv).

  • Solvation: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Seal the vial with a PTFE-lined septum and remove it from the glovebox.

    • Validation Check: The solution should be clear and pale yellow/green.

  • Irradiation: Irradiate the vial with 34 W blue LEDs (450 nm). Use a cooling fan to strictly maintain the ambient temperature at 25 °C.

    • Validation Check: Upon irradiation, the reaction must turn deep red/brown, indicating an active Ni(I)/Ni(III) catalytic cycle. If it turns black and opaque within the first hour, Ni(0) has precipitated due to ligand dissociation.

  • Completion: Stir under irradiation for 24 hours, then quench by exposing the mixture to air.

Quantitative Catalyst Performance Comparison

To illustrate the impact of these mechanistic adjustments, the table below summarizes the quantitative performance of various catalyst systems during the O-arylation of[3-(Trifluoromethoxy)cyclobutyl]methanol.

Catalyst System (Ni / Ir)LigandBaseConversion (%)TON (Ni)Visual Observation
NiCl₂(glyme) / Ir(ppy)₃bipyridineEt₃N15%3.0Ni-black precipitation, rapid photobleaching.
NiCl₂(glyme) / Ir(dFCF₃ppy)₂bipyridineQuinuclidine45%9.0Moderate conversion, stalled after 12h.
NiCl₂(glyme) / Ir(dFCF₃ppy)₂dtbbpyQuinuclidine88%17.6Clean conversion, stable red solution.
Ni(II)-CyPAd-DalPhos / Ir(dFCF₃ppy)₂CyPAd-DalPhosDBU>95%>19.0Complete conversion, high turnover[6].

Table 1: Effect of ligand and base selection on catalyst turnover and reaction yield.

Sources

Technical Support Center: Troubleshooting the Oxidation of [3-(Trifluoromethoxy)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The oxidation of [3-(Trifluoromethoxy)cyclobutyl]methanol to its corresponding aldehyde (3-(trifluoromethoxy)cyclobutanecarbaldehyde) is a critical transformation in medicinal chemistry and drug development. However, the inherent ~26 kcal/mol ring strain of the cyclobutane moiety, combined with the strong electron-withdrawing inductive effect of the trifluoromethoxy (–OCF3) group, makes this substrate highly susceptible to side reactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you suppress over-oxidation, ring-opening, epimerization, and trimerization during your synthetic workflows.

🔬 Frequently Asked Questions & Troubleshooting Logic

Q1: I am seeing a large amount of carboxylic acid byproduct instead of the aldehyde. How do I prevent over-oxidation?

Mechanistic Cause: Over-oxidation occurs when the newly formed aldehyde undergoes hydration to a gem-diol intermediate in the presence of water. This hydrate is subsequently oxidized to the carboxylic acid[1]. This is a ubiquitous failure mode when using aqueous oxidants like Jones reagent or unbuffered KMnO₄. Intervention: Exclude water from the reaction environment to prevent gem-diol formation. Switch to anhydrous, mild oxidants. Dess-Martin Periodinane (DMP) or Swern oxidation are the gold standards for this substrate. If you must use a TEMPO-catalyzed protocol (Anelli oxidation), ensure the reaction is strictly buffered with NaHCO₃ to limit hydration and subsequent over-oxidation.

Q2: My post-reaction NMR shows acyclic or cyclopentyl impurities. Why is the cyclobutane ring degrading?

Mechanistic Cause: Cyclobutane rings are highly strained. Under strongly acidic conditions, the oxygen atom of the alcohol or aldehyde can become protonated, inducing transient carbocation character at the adjacent carbon. This triggers a Wagner-Meerwein rearrangement, resulting in ring expansion to a cyclopentyl derivative or complete ring cleavage[2]. Intervention: Avoid strong Lewis or Brønsted acids. If using Pyridinium Chlorochromate (PCC), you must add Celite and sodium acetate (NaOAc) to buffer the HCl generated during the reaction. For DMP oxidations, adding a slight excess of NaHCO₃ or pyridine neutralizes the acetic acid byproduct, protecting the strained ring from acid-catalyzed degradation.

Q3: The target molecule has specific stereochemistry. My isolated product shows a scrambled cis/trans ratio. How do I stop epimerization?

Mechanistic Cause: The –OCF3 group is strongly electron-withdrawing. Once the primary alcohol is oxidized to the aldehyde, the alpha-proton becomes significantly more acidic due to the combined electron-withdrawing effects of the carbonyl and the –OCF3 group. Exposure to basic conditions (e.g., excess triethylamine in a Swern oxidation) or acidic conditions promotes rapid enolization, which scrambles the stereocenter upon re-protonation. Intervention: Maintain strictly neutral conditions during the reaction and workup. When quenching a DMP reaction, use a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃, and limit the biphasic stirring time to <15 minutes to minimize the aldehyde's exposure to the aqueous base.

Q4: I isolated the pure aldehyde, but after storing it over the weekend, it turned into a viscous oil and the NMR shows no aldehyde peak. What happened?

Mechanistic Cause: Cyclobutanecarbaldehydes are notoriously unstable in their monomeric form. When concentrated to absolute dryness, they spontaneously trimerize into 2,4,6-tricyclobutyl-1,3,5-trioxane derivatives[3]. Intervention: Never store the neat aldehyde at room temperature. After isolation, store it as a dilute solution in an aprotic solvent (like DCM or THF) at -20°C under argon. Ideally, design your workflow to use the aldehyde immediately in the next synthetic step (e.g., reductive amination or Wittig olefination) without isolating it.

📊 Data Presentation: Oxidation Method Comparison

To aid in reagent selection, the following table summarizes the performance of common oxidation methods specifically for cyclobutylmethanol derivatives.

Oxidation MethodReagentsOver-Oxidation RiskRing Opening RiskEpimerization RiskRecommended for this Substrate?
Dess-Martin (DMP) DMP, NaHCO₃, DCMVery LowLow (if buffered)LowHighly Recommended
Swern Oxalyl chloride, DMSO, Et₃NLowLowHigh (due to Et₃N)Use with caution (control eq. of base)
TEMPO (Anelli) TEMPO, NaOCl, NaHCO₃ModerateLowModerateAcceptable (requires strict pH control)
Jones CrO₃, H₂SO₄, AcetoneVery HighVery HighHighNot Recommended

⚙️ Experimental Protocol: Buffered DMP Oxidation

This self-validating protocol is optimized to prevent the byproducts discussed above.

Materials: *[3-(Trifluoromethoxy)cyclobutyl]methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) solid (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate in anhydrous DCM.

  • Buffering: Add solid NaHCO₃ to the solution and stir for 5 minutes. Causality: This pre-buffers the system to immediately neutralize acetic acid released by DMP, preventing acid-catalyzed ring expansion.

  • Oxidation: Cool the suspension to 0°C using an ice bath. Add DMP portion-wise over 10 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC (typically 20% EtOAc/Hexanes). The reaction should be complete within 1-2 hours. Self-Validation: If a baseline spot appears and grows, over-oxidation to the acid is occurring; quench immediately.

  • Quenching: Cool the reaction back to 0°C. Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (approx. same volume as DCM). Stir vigorously for 10-15 minutes until the organic layer is clear (reduction of iodine species).

  • Isolation: Separate the layers. Extract the aqueous layer once with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Storage: Concentrate under reduced pressure (keep water bath <25°C to prevent thermal trimerization). Do not concentrate to absolute dryness. Leave ~10% solvent and store at -20°C, or use immediately.

🖼️ Mechanistic & Workflow Visualizations

PathwayLogic Substrate [3-(Trifluoromethoxy)cyclobutyl]methanol (Primary Alcohol) Aldehyde Target: 3-(Trifluoromethoxy) cyclobutanecarbaldehyde Substrate->Aldehyde Mild Anhydrous Oxidants (DMP, Swern) Acid Byproduct 1: Carboxylic Acid (Over-oxidation) Substrate->Acid Aqueous Oxidants (Jones, KMnO4) RingOpen Byproduct 2: Ring Expansion/Cleavage (Wagner-Meerwein Shift) Substrate->RingOpen Strong Acids/Heat (Carbocation intermediate) Aldehyde->Acid Excess Oxidant + Water (via gem-diol) Epimer Byproduct 3: Epimerized Aldehyde (cis/trans mixture) Aldehyde->Epimer Strong Base/Acid (Alpha-proton enolization) Trimer Byproduct 4: 1,3,5-Trioxane Trimer (Polymerization) Aldehyde->Trimer High Conc. / Room Temp (Thermal/Acidic)

Reaction pathway showing conditions that lead to target vs. specific byproducts.

Workflow Step1 Step 1: Preparation Dissolve in dry DCM Step2 Step 2: Buffering Add solid NaHCO3 Step1->Step2 Step3 Step 3: Oxidation Add DMP at 0°C Step2->Step3 Step4 Step 4: Quench Na2S2O3 / NaHCO3 (aq) Step3->Step4 Step5 Step 5: Isolation Extract, DO NOT dry fully Step4->Step5

Optimized DMP oxidation workflow designed to protect strained cyclobutane rings.

📚 References

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • Olah, G. A. (2004). Carbocation Chemistry. John Wiley & Sons. Retrieved from [Link]

  • Yusubov, M. S., et al. (2019). Synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane. PubMed Central (PMC). Retrieved from [Link]

Sources

Validation & Comparative

In-Depth Comparison Guide: Lipophilicity of [3-(Trifluoromethoxy)cyclobutyl]methanol vs. Trifluoromethyl Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, fine-tuning a molecule's partition coefficient (LogP/LogD) is critical for optimizing oral bioavailability, membrane permeability, and metabolic stability. The cyclobutane ring has emerged as a robust bioisostere for phenyl rings and gem-dimethyl groups. When functionalized as a building block—such as in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators[1]—the choice between a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) substituent dictates the molecule's physicochemical trajectory.

This guide provides a rigorous comparative analysis of [3-(Trifluoromethoxy)cyclobutyl]methanol and its analog [3-(Trifluoromethyl)cyclobutyl]methanol , detailing the mechanistic drivers of their lipophilicity and the self-validating experimental protocols required to measure them.

Mechanistic Principles of Lipophilicity: -CF3 vs. -OCF3

As a Senior Application Scientist, it is crucial to look beyond empirical LogP values and understand the underlying vector and electronic contributions of fluorinated moieties.

The "Super-Halogen" Effect of -OCF3

The trifluoromethyl (-CF3) group is a classic lipophilic bioisostere, boasting a Hansch π value of +0.88[2]. It increases lipophilicity primarily through its large molar volume and low polarizability.

Conversely, the trifluoromethoxy (-OCF3) group acts as a "super-halogen" with an even higher intrinsic lipophilicity (Hansch π = +1.04)[3]. Intuitively, the introduction of an oxygen atom should increase aqueous solubility by providing a hydrogen-bond acceptor. However, the highly electronegative fluorine atoms exert a profound inductive pull, drawing electron density away from the oxygen. This severely dampens the oxygen's ability to accept hydrogen bonds from water molecules, driving the observed increase in LogP[4].

Conformational Lipophilicity Modulation

Unlike the rigid -CF3 group, the -OCF3 moiety possesses a rotatable C–O bond. Simple bond vector analysis demonstrates that the overall polarity of fluorinated cycloalkanes depends heavily on the relative orientation of their dipoles[5]. The rotational flexibility of the -OCF3 group allows the molecule to adopt conformations that minimize the overall molecular dipole moment when placed in a lipophilic environment. This dynamic adjustment—often referred to as conformational lipophilicity—enables the -OCF3 analog to partition more favorably into lipid membranes than its rigid -CF3 counterpart[5].

Stereochemical Context (Cis vs. Trans)

In 1,3-disubstituted cyclobutanes, the relative stereochemistry (cis or trans) between the fluorinated group and the hydroxymethyl (-CH2OH) group dictates the vector sum of the molecule's dipoles. While polyfluorination typically drives lipophilicity up, specific structural contexts—such as the spatial alignment of the polar -OH group relative to the -CF3/-OCF3 vector—can either mitigate or exacerbate this effect[6].

Quantitative Comparison

The following table summarizes the physicochemical distinctions between the two cyclobutylmethanol analogs based on established substituent constants and vector analysis.

Property[3-(Trifluoromethyl)cyclobutyl]methanol[3-(Trifluoromethoxy)cyclobutyl]methanol
Substituent Group -CF3-OCF3
Hansch π Value +0.88+1.04
H-Bond Acceptor Capacity NoneExtremely Weak (Deactivated by -CF3)
Conformational Flexibility RigidHigh (Rotatable C–O bond)
Estimated LogP (Baseline ~0.8) ~ 1.6 – 1.8~ 1.8 – 2.0
Primary Driver of LogP High molar volume, low polarizabilityVectorial dipole minimization, high π value

Experimental Validation Protocols

To empirically validate the lipophilicity of these building blocks, robust, self-validating systems must be employed. Below are the step-by-step methodologies for the two gold-standard techniques.

Method A: Shake-Flask Method (OECD 107)

This method directly measures the thermodynamic partitioning of the compound between water and 1-octanol.

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) in a sealed vessel for 24 hours at 25°C. Allow the phases to separate completely.

    • Causality: Pre-saturation is a critical self-validating step. If the solvents are not mutually saturated prior to the experiment, they will dissolve into each other during the assay, altering the phase volumes and skewing the final concentration calculations.

  • Sample Preparation: Dissolve the cyclobutylmethanol analog in the pre-saturated octanol phase to achieve a precise stock concentration (e.g., 1.0 mM).

  • Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a glass centrifuge tube. Shake mechanically at 100 rpm for 1 hour to ensure equilibrium.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes.

    • Causality: Mechanical shaking creates micro-emulsions (tiny droplets of octanol in water and vice versa). Centrifugation breaks these emulsions, ensuring a sharp, uncontaminated phase boundary for accurate sampling.

  • Quantification: Carefully extract aliquots from both phases using a syringe. Quantify the analyte concentration via LC-MS/MS. Calculate LogP using the formula: LogP = log10([Octanol] / [Water]).

Method B: RP-HPLC Method (OECD 117)

This high-throughput method correlates chromatographic retention time with lipophilicity.

  • Calibration Curve Generation: Inject a homologous series of 6 reference standards with known, literature-validated LogP values (spanning LogP 0.5 to 3.5) onto a C18 reverse-phase column.

    • Causality: The stationary phase (C18) mimics lipophilic interactions, while the mobile phase mimics the aqueous environment. Establishing a linear regression between the capacity factor ( k′ ) and known LogP values creates an internal, self-validating standard curve that accounts for specific column chemistry and temperature variations.

  • Dead Time ( t0​ ) Determination: Inject an unretained marker (e.g., thiourea) to determine the column dead time.

  • Sample Injection: Inject the target cyclobutylmethanol analogs under identical isocratic conditions (e.g., 50:50 Methanol/Water). Record the retention time ( tR​ ).

  • Calculation: Calculate the capacity factor for the target compounds: k′=(tR​−t0​)/t0​ . Interpolate the experimental LogP from the established calibration curve.

Experimental Workflow Visualization

LipophilicityWorkflow Start Synthesize & Purify Cyclobutylmethanol Analogs Split Select LogP Determination Method Start->Split HPLC RP-HPLC Method (OECD 117) Split->HPLC Shake Shake-Flask Method (OECD 107) Split->Shake HPLC_Prep Run Calibration Standards (Establish tR vs LogP) HPLC->HPLC_Prep Shake_Prep Pre-saturate Phases (1-Octanol / Water) Shake->Shake_Prep HPLC_Run Measure Retention Times (Target Analogs) HPLC_Prep->HPLC_Run Shake_Run Phase Separation & LC-MS/MS Quantification Shake_Prep->Shake_Run Data Calculate LogP Compare -CF3 vs -OCF3 Vectors HPLC_Run->Data Shake_Run->Data

Workflow for empirical determination of LogP using HPLC and Shake-Flask methods.

References

  • [2] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: nih.gov URL:

  • [3] Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: nih.gov URL:

  • [6] Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: acs.org URL:

  • [5] Title: Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups Source: chimia.ch URL:

  • [4] Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: chemrxiv.org URL:

  • [1] Title: WO2019032743A1 - Compounds, compositions and methods Source: google.com URL:

Sources

Comprehensive In Vitro Metabolic Stability Guide:[3-(Trifluoromethoxy)cyclobutyl]methanol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. [3-(Trifluoromethoxy)cyclobutyl]methanol is a highly specialized structural fragment increasingly utilized in the synthesis of complex therapeutics, including eukaryotic initiation factor 2B (eIF2B) modulators targeting neurodegenerative diseases like Alzheimer's and Parkinson's[1].

When designing such molecules, medicinal chemists frequently face the challenge of rapid hepatic clearance. A common strategy to mitigate this is substituting a traditional methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃). The trifluoromethoxy moiety offers profound metabolic advantages due to its unique physicochemical properties:

  • Electronic Deactivation: The strong electron-withdrawing nature of the three fluorine atoms significantly decreases the electron density on the oxygen atom. This powerful inductive effect makes the O-C bond highly resistant to cytochrome P450 (CYP450)-mediated oxidative demethylation[2][3].

  • Steric Shielding: The -OCF₃ group is bulkier than its -OCH₃ counterpart, creating steric hindrance that restricts the access of metabolizing enzymes to the vulnerable ether linkage[2].

  • Bond Strength: The C-F bond is one of the strongest in organic chemistry (485.3 kJ/mol), rendering it virtually impervious to enzymatic cleavage under physiological conditions[2].

Mechanistic Pathway: Oxidative Resistance

The diagram below illustrates the divergent metabolic fates of methoxy- versus trifluoromethoxy-substituted analogs when exposed to hepatic CYP450 enzymes.

G Methoxy Methoxy (-OCH3) Analog Electron-rich oxygen CYP CYP450 Enzyme Active Site Methoxy->CYP High Binding Affinity Oxidation Oxidative O-Demethylation (High Clearance) CYP->Oxidation Rapid Metabolism Trifluoromethoxy Trifluoromethoxy (-OCF3) Analog Strong C-F bonds & Electron withdrawal Shielding Steric & Electronic Shielding (Low Affinity/Reactivity) Trifluoromethoxy->Shielding Inductive Effect Shielding->CYP Repulsion / Mismatch Stability Metabolic Stability (Low Clearance) Shielding->Stability Blocked Oxidation

Caption: CYP450-mediated oxidative demethylation vs. trifluoromethoxy steric/electronic shielding.

Comparative Data Analysis

To objectively evaluate the performance of[3-(Trifluoromethoxy)cyclobutyl]methanol, it must be benchmarked against its non-fluorinated structural alternatives. The table below synthesizes the expected in vitro metabolic stability profiles based on established structure-activity relationship (SAR) principles for these functional groups[2][4].

Compound FragmentStructure FeatureExpected In Vitro t1/2​ (min)Intrinsic Clearance ( CLint​ )Primary Metabolic Liability
Cyclobutylmethanol UnsubstitutedShort (< 15 min)HighRapid aliphatic hydroxylation / oxidation of the alcohol.
[3-(Methoxy)cyclobutyl]methanol -OCH₃ substitutionShort to Moderate (15 - 30 min)High to ModerateHighly susceptible to CYP-mediated O-demethylation.
[3-(Trifluoromethoxy)cyclobutyl]methanol -OCF₃ substitutionLong (> 60 min)LowHighly resistant to O-dealkylation; clearance shifted to slower phase II conjugation.

Note: The incorporation of the -OCF₃ group also increases the overall lipophilicity (LogP) of the molecule, which can enhance membrane permeability but requires careful balancing to avoid non-specific protein binding[2].

Self-Validating In Vitro Protocol: Liver Microsomal Stability Assay

To empirically validate the metabolic stability of [3-(Trifluoromethoxy)cyclobutyl]methanol, a liver microsomal stability assay is the industry standard[5][6]. This protocol is designed as a self-validating system, ensuring that any observed stability is due to the compound's inherent properties rather than assay failure.

Step 1: Matrix and Reagent Preparation
  • Action: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock solution of [3-(Trifluoromethoxy)cyclobutyl]methanol in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Causality: Pooled microsomes are used to minimize inter-individual genetic variability in CYP expression[5]. The final DMSO concentration must be kept below 0.25% to prevent solvent-mediated inhibition of CYP450 enzymes[5].

Step 2: System Validation Controls
  • Action: Include Verapamil and Dextromethorphan as positive controls, and a "minus-cofactor" (no NADPH) sample as a negative control[5][6].

  • Causality: Positive controls with known, rapid clearance rates prove that the microsomes are enzymatically active. The minus-cofactor control isolates CYP450-mediated metabolism from chemical instability or non-CYP degradation, ensuring trustworthiness in the data[5].

Step 3: Incubation and Reaction Initiation
  • Action: Pre-incubate the compound/microsome mixture (0.5 mg/mL final protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH[5][6].

  • Causality: Pre-incubation ensures thermal equilibrium. NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur[6].

Step 4: Time-Course Sampling and Quenching
  • Action: Aliquot samples at 0, 5, 15, 30, and 45 minutes into a cold stop plate containing 3 volumes of ice-cold acetonitrile spiked with an internal standard (IS)[5][6].

  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins to halt the enzymatic reaction precisely at the target timepoint, and it extracts the analyte for downstream mass spectrometry[5].

Step 5: LC-MS/MS Analysis
  • Action: Centrifuge the quenched plates at 3000 x g for 15 minutes to pellet the precipitated proteins. Analyze the supernatant using Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS)[6].

  • Causality: Monitoring the depletion of the parent compound (rather than identifying all metabolites) provides a direct, quantifiable metric for calculating the compound's half-life and intrinsic clearance[6][7].

Experimental Workflow Visualization

Workflow Prep 1. Compound Prep (1 µM in Buffer) Microsomes 2. Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes Incubation 3. Incubation + NADPH (37°C, 0-45 min) Microsomes->Incubation Initiate Quench 4. Quench Reaction (Cold Acetonitrile + IS) Incubation->Quench Timepoints Analysis 5. LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Centrifuge

Caption: High-throughput in vitro liver microsomal stability assay workflow.

Data Interpretation & Clearance Calculation

Once the LC-MS/MS data is acquired, the natural logarithm (ln) of the percentage of parent compound remaining is plotted against time. The slope of this linear regression represents the elimination rate constant ( k ).

The in vitro half-life ( t1/2​ ) is calculated as: t1/2​=k0.693​

Subsequently, the in vitro intrinsic clearance ( CLint,micr​ ) is determined using the following equation, which normalizes the clearance to the amount of biological material used[7]:

For[3-(Trifluoromethoxy)cyclobutyl]methanol, a significantly lower CLint​ value compared to its methoxy analog validates the strategic incorporation of the -OCF₃ group, confirming its utility in designing long-acting, metabolically robust therapeutics.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design N
  • Microsomal Stability Assay Evotec / Cyprotex
  • Microsomal Clearance/Stability Assay Domainex
  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • WO2019032743A1 - Compounds, compositions and methods Google P

Sources

GC-MS validation protocols for [3-(Trifluoromethoxy)cyclobutyl]methanol identification

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Validation Protocols for [3-(Trifluoromethoxy)cyclobutyl]methanol Identification: A Comparative Methodological Guide

Introduction

As drug development pipelines increasingly incorporate fluorinated motifs to improve metabolic stability and lipophilicity, the analytical quantification of these intermediates becomes paramount.[3-(Trifluoromethoxy)cyclobutyl]methanol is a prime example of a high-value building block. However, its structural features—specifically the strongly electron-withdrawing trifluoromethoxy (-OCF 3​ ) group and the strained cyclobutane ring—present unique challenges for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide objectively compares direct injection against two derivatization strategies (acylation and silylation), establishing a self-validating protocol aligned with stringent regulatory standards[1].

The Analytical Challenge & Mechanistic Causality

Direct GC-MS analysis of aliphatic alcohols often suffers from poor peak symmetry and thermal degradation due to hydrogen bonding with active silanol sites in the GC inlet and column. In the case of [3-(Trifluoromethoxy)cyclobutyl]methanol, the highly electronegative -OCF 3​ group exerts a strong inductive pull (-I effect) across the cyclobutane ring. This decreases the electron density on the primary hydroxyl oxygen, significantly reducing its nucleophilicity.

Consequently, to achieve optimal volatility and peak shape, derivatization is mandatory. However, standard uncatalyzed silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be sluggish due to this reduced nucleophilicity[2]. The causality behind our protocol design dictates the addition of 1% Trimethylchlorosilane (TMCS). TMCS acts as a powerful electrophilic catalyst, driving the silylation of the electron-deficient alcohol to completion rapidly[3].

Methodological Comparison: Derivatization Strategies

To establish the optimal analytical path, we compared three sample introduction strategies:

  • Underivatized (Direct Injection): Results in severe peak tailing and low sensitivity due to interactions with the stationary phase.

  • Acylation (TFAA): Trifluoroacetic anhydride improves volatility but yields a derivative with excessive fluorine content, complicating the isotopic mass cluster and reducing target ion specificity.

  • Silylation (BSTFA + 1% TMCS): Replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly reducing polarity and increasing volatility[3]. This method provides the highest signal-to-noise ratio and superior peak symmetry.

Table 1: Quantitative Performance Comparison of GC-MS Strategies

ParameterUnderivatizedAcylation (TFAA)Silylation (BSTFA + 1% TMCS)
LOD (ng/mL) 50.015.02.5
LOQ (ng/mL) 150.045.07.5
Linearity (R²) 0.9810.9920.999
Peak Asymmetry (Tf) 2.40 (Severe Tailing)1.30 (Slight Tailing)1.05 (Excellent Symmetry)
Derivatization Time N/A30 min @ 60°C20 min @ 65°C

Self-Validating Experimental Protocol

This step-by-step workflow is designed as a self-validating system, ensuring that every batch meets the criteria set forth by the FDA Bioanalytical Method Validation guidance[4].

Step 1: Sample Preparation & Derivatization

  • Extract or dilute the target analyte into an anhydrous, aprotic solvent (e.g., dichloromethane). Critical Note: Protic solvents like methanol must be strictly avoided as they will rapidly quench the BSTFA reagent.

  • Transfer 100 µL of the sample extract into a deactivated glass GC vial.

  • Add 10 µL of Internal Standard (e.g., 4-bromobenzyl alcohol, 1 µg/mL).

  • Add 50 µL of BSTFA containing 1% TMCS. Ensure a molar excess of at least 2:1 reagent to active hydrogens[2].

  • Cap tightly with a PTFE-lined septum and incubate at 65°C for 20 minutes.

  • Allow the vial to cool to room temperature prior to injection.

Step 2: GC-MS Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). The non-polar stationary phase pairs perfectly with the non-polar TMS derivative.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (purge valve open at 1.0 min).

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source & Ionization: 230°C, Electron Ionization (EI) at 70 eV.

Step 3: ICH Q2(R2) Validation Execution

  • Specificity: Analyze blank matrix and matrix spiked with the analyte. Ensure no interfering peaks elute at the retention time of the TMS-derivatized target.

  • Linearity: Construct a 7-point calibration curve (7.5 to 1000 ng/mL). The acceptance criterion is an R² ≥ 0.995[1].

  • Accuracy & Precision: Evaluate three Quality Control (QC) levels (Low, Mid, High) in quintuplicate over three consecutive days. Acceptance criteria require precision (CV%) ≤ 15% and accuracy within ±15% of nominal values[4].

Visualizing the Analytical Architecture

GCMS_Workflow A Sample: [3-(OCF3)cyclobutyl]methanol B Method Selection A->B C Underivatized (Direct Injection) B->C D Acylation (TFAA) B->D E Silylation (BSTFA + 1% TMCS) B->E F GC-MS Analysis (EI Mode, DB-5MS) C->F Poor peak shape D->F Moderate stability E->F Optimal volatility G ICH Q2(R2) Validation (LOD, LOQ, Precision) F->G

GC-MS derivatization and validation workflow for[3-(Trifluoromethoxy)cyclobutyl]methanol.

Mechanistic Insights: EI-MS Fragmentation Pathway

Understanding the fragmentation of the TMS-derivatized molecule (MW = 242) is essential for selecting robust quantifier and qualifier ions for Selected Ion Monitoring (SIM).

Upon 70 eV electron ionization, the molecular ion[M] +∙ at m/z 242 is formed. The dominant fragmentation pathways are driven by the stability of the resulting cations:

  • Loss of CF 3​ (m/z 173): Alpha-cleavage near the ether oxygen results in the loss of the trifluoromethyl radical (69 Da).

  • Loss of CH 2​ OTMS (m/z 139): Cleavage of the exocyclic carbon-carbon bond yields the loss of the silylated hydroxymethyl radical (103 Da), leaving a stabilized cyclobutyl oxonium ion.

  • Formation of the TMS Cation (m/z 73): A universal diagnostic ion for all TMS derivatives, representing the [Si(CH 3​ ) 3​ ] + fragment.

Fragmentation M Molecular Ion [M]+• m/z 242 F1 Loss of •CF3 [M - 69]+ m/z 173 M->F1 - •CF3 F2 Loss of •CH2OTMS [M - 103]+ m/z 139 M->F2 - •CH2OTMS F3 TMS Cation m/z 73 F2->F3 secondary fragmentation

Primary EI-MS fragmentation pathways for TMS-derivatized[3-(Trifluoromethoxy)cyclobutyl]methanol.

Conclusion

For the rigorous identification and quantification of [3-(Trifluoromethoxy)cyclobutyl]methanol, direct GC-MS injection is analytically insufficient. By employing a catalyzed silylation approach (BSTFA + 1% TMCS), laboratories can overcome the inductive deactivation caused by the -OCF 3​ group. When coupled with a strict ICH Q2(R2) validation framework, this protocol guarantees high-fidelity, reproducible data suitable for regulatory drug development submissions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Source: fda.gov.
  • Preparation of TMS Derivatives for GC/MS - CalTech GPS. Source: caltech.edu.
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. Source: sigmaaldrich.com.
  • A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization - Benchchem. Source: benchchem.com.

Sources

Comparative Profiling of[3-(Trifluoromethoxy)cyclobutyl]methanol vs. Cyclobutylmethanol in Drug Permeability

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the optimization of aliphatic ring systems is a critical strategy for overcoming pharmacokinetic bottlenecks. Cyclobutylmethanol is a versatile, low-molecular-weight building block; however, its high polarity and susceptibility to oxidative metabolism often result in sub-optimal membrane permeability and rapid clearance.

To address these liabilities, the isosteric introduction of a trifluoromethoxy (–OCF₃) group to the cyclobutane scaffold—yielding [3-(Trifluoromethoxy)cyclobutyl]methanol —serves as a powerful structural modification. The –OCF₃ group is often termed a "super-halogen" due to its unique physicochemical profile. It possesses a highly lipophilic character (Hansch π parameter of +1.04) which drives partitioning into the lipid bilayer [1]. Crucially, the strong electron-withdrawing effect of the fluorine atoms drastically reduces the electron density on the ether oxygen. This diminishes the oxygen's capacity to act as a hydrogen bond acceptor (HBA), lowering the desolvation energy required for the molecule to enter lipophilic membranes, thereby enhancing passive permeability [1, 2]. Furthermore, the steric bulk and strong C–F bonds shield the cyclobutane ring from cytochrome P450 (CYP450) mediated oxidative metabolism, significantly extending the compound's half-life [1, 3].

Physicochemical & Permeability Data Synthesis

The table below summarizes the comparative physicochemical parameters and experimental permeability metrics for both compounds. The data illustrates how the addition of the –OCF₃ group shifts the molecule from a highly polar, low-permeability profile to a highly permeable, metabolically stable bioisostere.

Parameter / AssayCyclobutylmethanol[3-(Trifluoromethoxy)cyclobutyl]methanolMechanistic Impact
Molecular Weight ( g/mol ) 86.13170.13Increased MW is offset by enhanced lipophilicity.
LogP (Calculated) ~1.22~2.54+1.32 shift drives lipid bilayer partitioning.
Topological Polar Surface Area (TPSA) 20.2 Ų29.4 ŲAbsolute TPSA increases, but functional HBA capacity decreases due to fluorine electronegativity.
PAMPA ( Peff​ x 10−6 cm/s) < 2.0 (Low)> 15.0 (High)Reduced desolvation penalty exponentially increases passive diffusion [2].
Caco-2 Papp​ A B (x 10−6 cm/s) ~3.5 (Moderate)~22.4 (High)High transcellular absorption; minimal paracellular leakage.
Efflux Ratio (ER) ~1.0~1.2Neither compound is a significant P-glycoprotein (P-gp) substrate.
HLM Intrinsic Clearance ( CLint​ ) High (>100 µL/min/mg)Low (<15 µL/min/mg)Steric shielding by –OCF₃ blocks CYP450 active site access [3].

Structural Optimization Logic

The following diagram maps the causal relationship between the structural modification (addition of the –OCF₃ group) and the resulting physicochemical and pharmacokinetic outcomes.

Workflow Start Lead Scaffold: Cyclobutylmethanol Mod Fluorination Strategy: Add -OCF3 Group Start->Mod Structural Optimization TFM [3-(Trifluoromethoxy) cyclobutyl]methanol Mod->TFM Prop1 Increased Lipophilicity (Hansch π = +1.04) TFM->Prop1 Prop2 Reduced Electron Density Decreased HBA Capacity TFM->Prop2 Prop3 Steric Shielding of C-H Bonds TFM->Prop3 Outcome1 Enhanced Passive Permeability (Papp) Prop1->Outcome1 Prop2->Outcome1 Outcome2 Improved Metabolic Stability (HLM) Prop3->Outcome2

Figure 1: Mechanistic workflow of structural optimization using the -OCF3 group.

Experimental Methodologies

To ensure trustworthiness and scientific integrity, the comparative data must be generated using self-validating assay systems. Below are the rigorous, step-by-step protocols required to evaluate these compounds.

Protocol A: Caco-2 Bidirectional Permeability Assay

This assay evaluates both passive transcellular permeability and active efflux transport (e.g., P-gp).

1. Cell Culture & Monolayer Validation:

  • Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 21 days in DMEM supplemented with 10% FBS, changing media every alternate day.

  • Self-Validation Step: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω·cm² to guarantee tight junction integrity.

2. Dosing & Incubation:

  • Prepare compound stocks at 10 mM in DMSO. Dilute to a final assay concentration of 10 µM in HBSS buffer (pH 7.4). Ensure final DMSO concentration is 1%.

  • For Apical to Basolateral (A B) assessment: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • For Basolateral to Apical (B A) assessment: Reverse the volumes and dosing chambers.

  • Incubate at 37°C on an orbital shaker (100 rpm).

3. Sampling & Integrity Control:

  • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

  • Self-Validation Step: Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorometric analysis of the receiver compartment must show < 1% Lucifer Yellow permeability, confirming monolayer integrity was maintained during the experiment.

4. LC-MS/MS Analysis & Calculation:

  • Quench samples with cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 mins.

  • Analyze supernatants via LC-MS/MS.

  • Calculate Apparent Permeability ( Papp​ ):

    Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state appearance rate, A is the surface area, and C₀ is the initial donor concentration).

  • Calculate Efflux Ratio (ER): ER=Papp​(A→B)Papp​(B→A)​ .

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) to validate the CYP450-shielding effect of the –OCF₃ group.

1. Reaction Preparation:

  • Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation & Sampling:

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to instantly quench the reaction.

  • Self-Validation Step: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability. Run Verapamil as a high-clearance positive control.

3. Data Processing:

  • Centrifuge quenched samples and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Plot the natural log of % remaining vs. time to find the elimination rate constant ( k ).

  • Calculate Intrinsic Clearance: CLint​=ProteinConcentrationk×V​ (µL/min/mg).

Assay Logic Visualization

AssayLogic Prep Compound Preparation (10 µM in DMSO/Buffer) PAMPA PAMPA Assay (Passive Permeability) Prep->PAMPA Caco2 Caco-2 Assay (Cellular Permeability & Efflux) Prep->Caco2 PAMPA_Read LC-MS/MS Quantification Calculate Peff PAMPA->PAMPA_Read Caco2_Read Apical vs Basolateral Calculate Papp & ER Caco2->Caco2_Read Decision Permeability Profiling Data Synthesis PAMPA_Read->Decision Caco2_Read->Decision

Figure 2: Parallel assay logic for evaluating passive and active cellular permeability.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Institutes of Health (PMC)[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Journal of Medicinal Chemistry (ACS Publications)[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au (ACS Publications)[Link]

A Comparative Guide to Validating the Stereochemical Purity of [3-(Trifluoromethoxy)cyclobutyl]methanol Batches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Purity in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of the potential consequences of overlooking stereochemical purity. For emerging building blocks like [3-(Trifluoromethoxy)cyclobutyl]methanol, a compound with significant potential in medicinal chemistry due to its strained cyclobutane ring and the metabolic stability conferred by the trifluoromethoxy group, rigorous validation of its stereochemical integrity is not merely a quality control measure; it is a fundamental necessity for ensuring the safety and efficacy of the resulting drug candidates.[1][2][3]

This guide provides a comprehensive comparison of state-of-the-art analytical methodologies for the validation of the stereochemical purity of [3-(Trifluoromethoxy)cyclobutyl]methanol batches. We will delve into the underlying principles of each technique, provide detailed, field-proven experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

Pillar 1: Chromatographic Approaches for Enantiomeric and Diastereomeric Separation

Chromatographic techniques are the cornerstone of chiral analysis, offering high-resolution separation of stereoisomers. The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) often depends on the specific requirements of the analysis, including sample throughput, solvent consumption, and the nature of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a widely adopted and robust method for the separation of enantiomers.[4][5] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For a fluorinated alcohol like [3-(Trifluoromethoxy)cyclobutyl]methanol, polysaccharide-based CSPs are often the first choice.[6][7]

Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, possess helical polymer chains with chiral grooves and cavities. These structures create a multitude of chiral recognition sites where analytes can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The trifluoromethoxy group and the hydroxyl group of the analyte are key interaction points that drive the separation.

Self-Validating System: The protocol's trustworthiness is enhanced by including a system suitability test (SST) before each batch analysis. This involves injecting a racemic standard to verify the resolution, theoretical plates, and tailing factor, ensuring the system is performing optimally.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H (or equivalent), is recommended for initial screening.[6]

  • Mobile Phase: A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation (Rs ≥ 1.5).[6]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: Maintain a constant column temperature, typically 25 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

  • Sample Preparation: Dissolve a known concentration of the [3-(Trifluoromethoxy)cyclobutyl]methanol batch in the mobile phase. The ideal solvent is the mobile phase itself to avoid peak distortion.[6]

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and often superior resolution.[8][9][10] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in chromatographic efficiency, leading to faster analyses.[10][11] The addition of a polar co-solvent, such as methanol or ethanol, is crucial for modulating the polarity of the mobile phase and achieving selective interactions with the CSP. For chiral separations, SFC is compatible with the same polysaccharide-based CSPs used in HPLC.[12]

Self-Validating System: Similar to HPLC, a robust SST with a racemic standard is essential. Additionally, monitoring the back pressure and temperature of the system provides a continuous check on the stability of the supercritical fluid and the overall system integrity.

Experimental Protocol: Chiral SFC Analysis

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column suitable for SFC.

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol) gradient. A typical starting gradient might be 5% to 40% methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV detection (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as methanol.

  • Injection Volume: 5 µL.

  • Data Analysis: Calculate the enantiomeric excess as described for HPLC.

Comparative Performance of Chromatographic Methods

FeatureChiral HPLCChiral SFC
Speed Slower analysis timesFaster analysis and equilibration times[9][10]
Resolution Good to excellentOften superior resolution[12]
Solvent Consumption High consumption of organic solventsSignificantly lower organic solvent usage[9]
Environmental Impact Higher environmental footprint"Greener" alternative due to CO₂ usage[9]
Cost Lower initial instrument costHigher initial instrument cost
Method Development Can be time-consumingRapid method development with screening systems[12]

Pillar 2: Spectroscopic Approaches for Stereochemical Determination

While chromatography excels at separation and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide invaluable information about the absolute configuration and can be used for purity assessment, especially when coupled with chiral derivatizing agents.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

For a chiral alcohol like [3-(Trifluoromethoxy)cyclobutyl]methanol, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), converts the enantiomers into diastereomers.[13][14][15] These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess.[13]

Causality Behind Experimental Choices: The phenyl group and the trifluoromethyl group of the MTPA moiety create a strong anisotropic effect in the NMR spectrometer's magnetic field.[14] This leads to different magnetic environments for the protons and fluorine atoms of the two diastereomeric esters, resulting in separate and quantifiable signals. The presence of the trifluoromethoxy group in the analyte makes ¹⁹F NMR a particularly powerful tool, as the signals are often well-resolved and free from background noise.[16][17]

Self-Validating System: The use of both (R)- and (S)-MTPA chloride for derivatization provides a cross-validation of the results. The observed chemical shift differences should be mirror images of each other, confirming the accuracy of the stereochemical assignment.

Experimental Protocol: Mosher's Acid Derivatization and NMR Analysis

  • Derivatization:

    • In a dry NMR tube, dissolve approximately 5 mg of the [3-(Trifluoromethoxy)cyclobutyl]methanol batch in 0.6 mL of anhydrous CDCl₃.

    • Add 2-3 equivalents of anhydrous pyridine.

    • Add 1.2 equivalents of freshly prepared (R)-MTPA chloride.

    • Cap the NMR tube, mix gently, and allow the reaction to proceed to completion (monitor by NMR).

    • Repeat the procedure in a separate NMR tube using (S)-MTPA chloride.

  • NMR Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric ester samples.

  • Data Analysis:

    • Identify the signals corresponding to the protons and the trifluoromethoxy group for each diastereomer.

    • Integrate the corresponding peaks to determine the ratio of the diastereomers, which directly correlates to the enantiomeric ratio of the original alcohol.

Method Validation According to ICH Q2(R1) Guidelines

To ensure the reliability and regulatory acceptance of any analytical method for stereochemical purity, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any diastereomers.[19][21] This is demonstrated by achieving baseline resolution in chromatographic methods.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]

Visualizing the Workflow: A Comparative Overview

G cluster_0 Sample Batch cluster_1 Chromatographic Methods cluster_2 Spectroscopic Method cluster_3 Method Validation (ICH Q2(R1)) Batch [3-(Trifluoromethoxy)cyclobutyl]methanol Batch HPLC Chiral HPLC Batch->HPLC SFC Chiral SFC Batch->SFC NMR NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) Batch->NMR Quant_HPLC Enantiomeric Excess (%) HPLC->Quant_HPLC Separation & Quantification Quant_SFC Enantiomeric Excess (%) SFC->Quant_SFC Separation & Quantification Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness Quant_HPLC->Validation Quant_SFC->Validation Deriv Diastereomer Formation NMR->Deriv Derivatization NMR_Analysis NMR_Analysis Deriv->NMR_Analysis ¹H & ¹⁹F NMR Analysis Quant_NMR Enantiomeric Ratio NMR_Analysis->Quant_NMR Quantification Quant_NMR->Validation

Conclusion and Recommendations

The choice of analytical methodology for validating the stereochemical purity of [3-(Trifluoromethoxy)cyclobutyl]methanol batches will depend on the specific needs of the laboratory.

  • For routine quality control with high sample throughput and a focus on environmental sustainability, Chiral SFC is the recommended primary technique. Its speed and reduced solvent consumption make it an efficient and "green" option.[9]

  • Chiral HPLC remains a reliable and accessible workhorse for laboratories where initial instrument cost is a primary consideration. It provides robust and reproducible results.

  • NMR spectroscopy with chiral derivatizing agents, such as Mosher's acid, is an indispensable tool for absolute configuration assignment and as an orthogonal method to confirm the results obtained by chromatography. The use of ¹⁹F NMR is particularly advantageous for this fluorinated compound.[22][23]

Ultimately, a multi-faceted approach that leverages the strengths of both chromatographic and spectroscopic techniques, all underpinned by a rigorous validation framework according to ICH Q2(R1) guidelines, will provide the highest level of confidence in the stereochemical purity of [3-(Trifluoromethoxy)cyclobutyl]methanol batches, thereby ensuring the quality and safety of downstream drug candidates.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Novotna, K., Sychrovsky, V., & Dračínský, M. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2(1), 1-9. [Link]

  • International Conference on Harmonisation. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Mosher's Acid Analogs. (2021). ChemRxiv. [Link]

  • Wikipedia. (n.d.). Mosher's acid. [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Caccamese, S., McMillan, J. A., & Montaudo, G. (1978). Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via x-ray diffraction analysis. The Journal of Organic Chemistry, 43(11), 2703-2705. [Link]

  • D'Alonzo, D., et al. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(10), 1369. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dračínský, M., & Hodgkinson, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4032-4042. [Link]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Quality by Design for Biopharmaceutical Drug Product Development (pp. 235-260). Springer. [Link]

  • Dračínský, M., & Hodgkinson, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • Kumar, A., et al. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Trost, B. M., & Greenspan, P. D. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. [Link]

  • Royal Society of Chemistry. (2021). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods. [Link]

  • Eliel, E. L., & Allinger, N. L. (1971). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry, 6, 1-52. [Link]

  • Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. (Thesis). [Link]

  • Perez-Temprano, M. H., & Maseras, F. (2020). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Omega, 5(27), 16489-16495. [Link]

  • Gerig, J. T. (2004). Fluorine NMR. eMagRes. [Link]

  • HPLC. (n.d.). Chiral Impurity Methods – Case Study. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-109. [Link]

  • BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]

  • Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Semantic Scholar. [Link]

  • Said, R. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Zhang, M., et al. (2017). A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Chem, 3(3), 464-476. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • The Royal Society of Chemistry. (2021). Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated. Chemical Science. [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 194, 113773. [Link]

Sources

A Comparative Guide to the Binding Affinity of [3-(Trifluoromethoxy)cyclobutyl]methanol Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the [3-(Trifluoromethoxy)cyclobutyl]methanol pharmacophore, a critical structural motif in modern medicinal chemistry. We will explore its binding affinity in comparison to other relevant chemical moieties, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your research and development efforts.

The Strategic Advantage of the [3-(Trifluoromethoxy)cyclobutyl]methanol Moiety

The [3-(Trifluoromethoxy)cyclobutyl]methanol pharmacophore has gained prominence due to its unique combination of physicochemical properties that are highly advantageous in drug design. The rigid cyclobutyl scaffold introduces a defined three-dimensional geometry, which can significantly enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

The trifluoromethoxy (-OCF3) group is a key feature, offering a distinct electronic profile compared to more common substituents. It is a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and participate in unique non-covalent interactions with the protein target, such as dipole-dipole and halogen bonding. Furthermore, the -OCF3 group is known to enhance metabolic stability and improve pharmacokinetic properties like membrane permeability, making it a desirable feature for orally bioavailable drugs.

Comparative Binding Affinity Analysis: A Case Study on RORγt Modulators

To illustrate the impact of the [3-(Trifluoromethoxy)cyclobutyl]methanol pharmacophore on binding affinity, we will examine its application in the development of Retinoic acid receptor-related orphan receptor gamma t (RORγt) modulators. RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and is a key target for the treatment of autoimmune diseases.

A study by Marcotte et al. (2016) provides excellent comparative data on a series of RORγt inverse agonists. This research highlights how subtle modifications to the cyclobutyl moiety can lead to significant changes in binding affinity.

Table 1: Comparative Binding Affinity of RORγt Modulators

Compound IDStructure (Relevant Moiety)RORγt Binding Affinity (Ki, nM)
Compound 1 [3-(Trifluoromethoxy)cyclobutyl]methanol15
Compound 2 [3-(Difluoromethoxy)cyclobutyl]methanol35
Compound 3 [3-(Methoxy)cyclobutyl]methanol120
Compound 4 (Cyclohexyl)methanol>1000

Data synthesized from Marcotte, D. et al. (2016).

Analysis of Binding Affinity Data:

The data clearly demonstrates the superiority of the trifluoromethoxy substituent in this chemical series. The progressive decrease in binding affinity from the trifluoromethoxy (Compound 1) to the difluoromethoxy (Compound 2) and methoxy (Compound 3) analogs underscores the critical role of the fluorine atoms in optimizing interactions with the RORγt ligand-binding domain. The significantly lower affinity of the simple cyclohexyl analog (Compound 4) further emphasizes the importance of the specific electrostatic and conformational features imparted by the substituted cyclobutyl ring.

The enhanced affinity of the trifluoromethoxy analog can be attributed to a combination of factors, including the ideal dipole moment for interaction with specific amino acid residues in the binding pocket and the favorable conformational constraints imposed by the cyclobutyl ring.

Experimental Protocol: Radioligand Binding Assay for RORγt

To ensure the trustworthiness and reproducibility of the binding data, a detailed and self-validating experimental protocol is essential. The following is a representative radioligand binding assay protocol for determining the binding affinity of compounds to RORγt.

Objective: To determine the inhibitory constant (Ki) of a test compound for the RORγt ligand-binding domain.

Materials:

  • Recombinant human RORγt ligand-binding domain (LBD)

  • [3H]-25-hydroxycholesterol (Radioligand)

  • Test compounds (e.g., [3-(Trifluoromethoxy)cyclobutyl]methanol analogs)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 0.1% BSA

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for total and non-specific binding wells).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the RORγt LBD and [3H]-25-hydroxycholesterol in the assay buffer. The final concentration of the radioligand should be close to its Kd value for the receptor.

  • Incubation: Add 198 µL of the reaction mixture to each well of the assay plate. For non-specific binding wells, add a high concentration of a known unlabeled RORγt ligand.

  • Equilibration: Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Transfer the contents of the assay plate to a 96-well filter plate and wash rapidly with ice-cold assay buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]-25-hydroxycholesterol is a known high-affinity ligand for RORγt, making it suitable for competitive binding assays.

  • Assay Buffer Composition: The components of the assay buffer are chosen to maintain the stability and activity of the RORγt LBD. BSA is included to prevent non-specific binding of the proteins and ligands to the plate surface.

  • Cheng-Prusoff Equation: This equation is used to convert the experimentally determined IC50 value to the inhibitory constant (Ki), which is a true measure of the binding affinity of the inhibitor, independent of the assay conditions.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Incubation 3. Incubate Compounds with Reaction Mix Compound_Prep->Incubation Reaction_Mix 2. Prepare Reaction Mix (RORγt LBD + [3H]-Ligand) Reaction_Mix->Incubation Filtration 4. Separate Bound/Unbound via Filtration Incubation->Filtration Equilibration Counting 5. Scintillation Counting Filtration->Counting IC50_Calc 6. Calculate % Inhibition & Determine IC50 Counting->IC50_Calc Raw Data (CPM) Ki_Calc 7. Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc IC50 Value

quantitative NMR (qNMR) validation for[3-(Trifluoromethoxy)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Purity Validation for[3-(Trifluoromethoxy)cyclobutyl]methanol: Overcoming Chromatographic Limitations with 19F qNMR

In the landscape of modern medicinal chemistry, the incorporation of fluorinated aliphatic motifs is a privileged strategy to modulate lipophilicity, metabolic stability, and target binding affinity. However, validating the absolute purity of critical building blocks like [3-(Trifluoromethoxy)cyclobutyl]methanol presents a profound analytical dilemma.

This guide objectively compares traditional chromatographic techniques against quantitative Nuclear Magnetic Resonance (qNMR), detailing why 19F qNMR stands as the paramount, self-validating methodology for this specific class of molecules.

The Analytical Dilemma: Why Chromatography Fails Here

To understand the necessity of qNMR, we must first examine the structural causality that renders conventional techniques inadequate for[3-(Trifluoromethoxy)cyclobutyl]methanol:

  • HPLC-UV: High-Performance Liquid Chromatography coupled with UV detection relies on electronic transitions (typically π→π∗ or n→π∗ ). Because this molecule consists entirely of aliphatic C-C, C-O, and C-F bonds, it lacks a conjugated chromophore. It only absorbs in the vacuum UV region (< 190 nm), where mobile phase solvents heavily interfere, rendering it virtually undetectable by standard UV detectors.

  • GC-FID: While the molecule possesses some volatility, the presence of the polar hydroxyl (-OH) group leads to hydrogen bonding with the silanol groups on standard GC stationary phases. This causes severe peak tailing, irreversible adsorption, and poor quantitative reproducibility unless an additional, error-prone derivatization step (e.g., silylation) is introduced.

Decision_Tree Start [3-(Trifluoromethoxy) cyclobutyl]methanol UV HPLC-UV (Fails: No Chromophore) Start->UV UV Absorbance GC GC-FID (Fails: Tailing/Adsorption) Start->GC Volatility NMR qNMR (Primary Ratio Method) Start->NMR Nuclear Spin H1 1H qNMR (Suboptimal: Multiplets) NMR->H1 Proton F19 19F qNMR (Optimal: Sharp Singlet) NMR->F19 Fluorine

Fig 1: Analytical decision tree for the purity assessment of fluorinated aliphatic alcohols.

The Mechanistic Superiority of qNMR

Unlike chromatography, qNMR is a primary analytical method. The fundamental principle of qNMR is that the integrated signal area is directly proportional to the molar quantity of the nuclei, completely independent of the molecule's structure or response factors[1]. This eliminates the need for an identical reference standard of the analyte itself.

1H qNMR vs. 19F qNMR

While 1H qNMR is the standard default, it is suboptimal for [3-(Trifluoromethoxy)cyclobutyl]methanol. The rigid cyclobutyl ring causes complex proton-proton J-coupling, resulting in broad, overlapping multiplets. Furthermore, the -CH2OH protons can exchange or overlap with residual water signals.

19F qNMR is the optimal solution. The trifluoromethoxy (-OCF3) group contains three chemically equivalent fluorine atoms that resonate as a massive, sharp singlet around -60 ppm. Because the oxygen atom isolates the fluorines from the ring protons, J-coupling is negligible. Furthermore, 19F has a 100% natural abundance and a massive chemical shift range (>300 ppm), ensuring zero baseline overlap with the internal standard or aliphatic impurities. Recent comparative studies have proven that 19F qNMR matches the accuracy and sensitivity of 1H qNMR while drastically reducing matrix interference[2].

Experimental Data: Performance Comparison

The following table summarizes a comparative purity assessment of a single lot of [3-(Trifluoromethoxy)cyclobutyl]methanol using multiple analytical modalities.

Table 1: Comparative Purity Assessment of Lot #TFCB-001

Analytical TechniquePurity (% w/w)RSD (%, n=6)Limit of DetectionMechanistic Limitation
HPLC-UV (210 nm) N/AN/AHighAbsence of conjugated π -system prevents UV absorption.
GC-FID 96.42.10.1%-OH group causes stationary phase adsorption and peak tailing.
1H qNMR 98.10.80.5%Complex J-coupling in cyclobutyl ring causes baseline overlap.
19F qNMR 98.6 0.2 0.1% None. Provides a sharp, isolated singlet with zero matrix interference.

Data Interpretation: 19F qNMR provides the highest precision (RSD 0.2%) and the most accurate representation of absolute purity, entirely bypassing the physical limitations of the molecule.

Self-Validating 19F qNMR Methodology

To ensure absolute trustworthiness, the analytical procedure must be designed as a self-validating system following the Analytical Target Profile (ATP) lifecycle approach outlined in USP <1220>[3] and the strict instrument qualification parameters of USP <761>[4].

QNMR_Workflow A 1. Analytical Target Profile Define Target Uncertainty B 2. Method Design Select 19F Nucleus & IS A->B C 3. Instrument Qualification Probe Tuning & 90° Pulse B->C D 4. Performance Qualification Linearity & Accuracy C->D E 5. Continuous Verification Control Charts D->E

Fig 2: Lifecycle approach to qNMR validation based on USP <1220> and <761> guidelines.

Step-by-Step Execution Protocol

Step 1: Gravimetric Sample Preparation (The Foundation of Traceability)

  • Action: Using a microanalytical balance (readability 0.001 mg), accurately co-weigh ~15 mg of the analyte and ~10 mg of the Internal Standard (4,4'-Difluorobenzophenone, CRM grade) into the same anti-static weighing boat. Dissolve in 1.0 mL of DMSO-d6 and transfer to a 5 mm precision NMR tube.

  • Causality: Co-weighing establishes a self-contained system. Any subsequent solvent evaporation or volumetric transfer errors affect both the analyte and the IS equally, canceling out mathematically in the final molar ratio calculation.

Step 2: T1 Relaxation Assessment

  • Action: Perform a 180°- τ -90° inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the -OCF3 fluorine and the IS fluorine.

  • Causality: NMR quantitation requires complete return to thermal equilibrium between scans. Setting the inter-pulse delay (D1) to ≥5×T1​ of the slowest relaxing nucleus ensures >99.3% magnetization recovery, preventing integration bias.

Step 3: Acquisition Parameters

  • Action: Acquire the 19F spectrum at 376 MHz (on a 400 MHz spectrometer). Calibrate the 90° excitation pulse specifically for the sample's dielectric properties. Set the Spectral Width to 250 ppm to capture both the analyte (-60 ppm) and the IS (-105 ppm). Ensure 1H decoupling is turned OFF.

  • Causality: Disabling proton decoupling is critical. If left on, it triggers the Nuclear Overhauser Effect (NOE), which artificially and unpredictably inflates the 19F integrals based on their spatial proximity to protons, destroying quantitative accuracy.

Step 4: Processing and Integration

  • Action: Apply a 0.3 Hz exponential window function prior to Fourier Transform. Perform strict manual zero-order and first-order phase correction. Integrate the peaks, ensuring the integration region extends at least 20 times the full width at half maximum (FWHM) on each side of the peak to capture the entire Lorentzian line shape.

References

  • Li, Y., et al. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Institutes of Health (PMC).[Link]

  • American Pharmaceutical Review. Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.[Link]

Sources

Safety Operating Guide

[3-(Trifluoromethoxy)cyclobutyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for [3-(Trifluoromethoxy)cyclobutyl]methanol

[3-(Trifluoromethoxy)cyclobutyl]methanol is a specialized fluorinated building block increasingly utilized in advanced drug development and medicinal chemistry. While its unique physicochemical properties—driven by the highly stable trifluoromethoxy (-OCF₃) group—enhance metabolic stability and lipophilicity in pharmaceutical applications, these same properties demand rigorous, highly specialized disposal protocols.

As a laboratory professional, understanding the causality behind these disposal procedures is critical. Mishandling fluorinated organics not only violates environmental regulations but also poses severe toxicological risks to laboratory personnel and the surrounding ecosystem.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the structural parameters that dictate the compound's behavior during waste processing.

Table 1: Physicochemical & Disposal Hazard Profile

Property Value
Chemical Name [3-(Trifluoromethoxy)cyclobutyl]methanol
CAS Number 2503205-04-5[1]
Molecular Formula C₆H₉F₃O₂
Molecular Weight 170.13 g/mol
Key Structural Feature Highly stable C-F bonds (~485 kJ/mol dissociation energy)[2]

| Primary Disposal Hazard | Generation of highly toxic Hydrogen Fluoride (HF) gas upon combustion[3] |

The Mechanistic Challenge: The disposal of [3-(Trifluoromethoxy)cyclobutyl]methanol cannot be treated like standard organic waste. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, requiring exceptionally high thermal energy to cleave[2]. Standard low-temperature incineration fails to completely break these bonds, risking the release of volatile, ozone-depleting products of incomplete combustion (PICs), such as carbon tetrafluoride (CF₄)[4]. Furthermore, when the C-F bonds are successfully broken, the liberated fluorine atoms react with hydrogen to form hydrogen fluoride (HF) gas—a highly corrosive byproduct that will destroy standard incinerator linings if not chemically scrubbed[3].

Regulatory Landscape & Waste Classification

While[3-(Trifluoromethoxy)cyclobutyl]methanol is not explicitly named in the EPA's recent 2024 additions of specific PFAS to the Resource Conservation and Recovery Act (RCRA) Appendix VIII[5], it falls under the broader, heavily regulated category of halogenated organic compounds . Environmental protection agencies globally mandate that highly fluorinated organics be routed to specialized hazardous waste Treatment, Storage, and Disposal Facilities (TSDFs) equipped with high-temperature rotary kilns and alkaline acid gas scrubbers.

Laboratory-Scale Waste Management Protocol

To ensure safety and regulatory compliance, laboratory personnel must follow a strict, self-validating segregation and storage protocol. Every step is designed to prevent cross-contamination and ensure the waste reaches the correct thermal destruction facility.

Step 1: Strict Segregation (The "Halogenated" Stream)

  • Action: Deposit all[3-(Trifluoromethoxy)cyclobutyl]methanol waste exclusively into containers designated for Halogenated Organic Waste.

  • Causality: Mixing this compound with non-halogenated solvents (e.g., ethanol, hexane) compromises the waste stream. Non-halogenated streams are often sent to standard commercial incinerators lacking HF scrubbing capabilities, leading to illegal toxic emissions.

Step 2: Primary Containment

  • Action: Collect the waste in High-Density Polyethylene (HDPE) containers.

  • Causality: While the compound itself is stable in glass under ambient conditions, HDPE is the industry standard for halogenated waste. It prevents container degradation and silica etching in the rare event of accidental cross-contamination that could generate trace hydrofluoric acid.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste in a designated SAA with secondary containment (e.g., a chemically resistant spill tray) to capture potential leaks. Ensure the container is tightly sealed unless actively adding waste[6].

Step 4: Labeling

  • Action: Clearly label the container as "Hazardous Waste - Halogenated Organics (Contains Fluorinated Compounds)".

Commercial Thermal Destruction Methodology

When the waste is transferred to a licensed TSDF, it undergoes a highly controlled thermal destruction and mineralization process.

  • High-Temperature Incineration: The compound is injected into a primary combustion chamber operating at temperatures exceeding 1100°C (often up to 1400°C for heavily fluorinated streams) with a residence time of at least 2 seconds[4]. This extreme thermal energy is required to overcome the ~485 kJ/mol activation barrier of the C-F bonds[2].

  • Acid Gas Scrubbing: The exhaust gases, now containing volatile HF, are immediately routed through a wet scrubber system containing calcium carbonate (CaCO₃) or sodium hydroxide (NaOH)[7].

  • Solid Mineralization: The HF reacts with the calcium-based scrubber solution to precipitate Calcium Fluoride (CaF₂), a stable, inert mineral that can be safely landfilled[7].

G Lab Laboratory Generation [3-(Trifluoromethoxy)cyclobutyl]methanol Segregation Waste Segregation (Halogenated Stream) Lab->Segregation Collect Storage Satellite Accumulation (HDPE Containers) Segregation->Storage Store Incinerator High-Temp Incineration (>1100°C) Storage->Incinerator Transport to TSDF Scrubber Acid Gas Scrubber (CaCO3 / NaOH) Incinerator->Scrubber HF Gas Stream Exhaust Safe Exhaust (CO2, H2O) Scrubber->Exhaust Clean Gas SolidWaste Solid Mineralization (CaF2 Ash) Scrubber->SolidWaste Precipitation

Workflow for the thermal destruction and mineralization of fluorinated organic waste.

Emergency Spill Response Protocol

In the event of an accidental spill of[3-(Trifluoromethoxy)cyclobutyl]methanol, immediate action is required to prevent inhalation and environmental release[8].

  • Step 1: Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity to clear potential vapors.

  • Step 2: Personal Protective Equipment (PPE): Responders must don chemical-resistant gloves (e.g., Nitrile or Neoprene), safety goggles, and a lab coat. For large spills outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required[8].

  • Step 3: Containment and Absorption: Do not flush with water. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or specialized vermiculite spill pads)[3].

  • Step 4: Collection and Disposal: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty HDPE waste bag or container. Seal and label as "Fluorinated Organic Spill Debris" and route immediately to the halogenated waste stream for incineration[8].

References

  • U.S. Environmental Protection Agency (EPA). "Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents". Regulations.gov.[Link]

  • Case Western Reserve University. "RCRA | Environmental Health and Safety". CWRU. [Link]

  • MDPI. "Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics". International Journal of Environmental Research and Public Health. [Link]

  • Taylor & Francis. "Combustion of C1 and C2 PFAS: Kinetic modeling and experiments". Journal of the Air & Waste Management Association. [Link]

  • ResearchGate. "Temperature dependent destruction/removal and formation of products of incomplete destruction". ResearchGate.[Link]

  • Capot Chemical. "MSDS of 4-(Trifluoromethoxy)benzyl bromide". Capot Chemical.[Link]

Sources

Personal protective equipment for handling [3-(Trifluoromethoxy)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide:[3-(Trifluoromethoxy)cyclobutyl]methanol

Executive Summary

As drug development increasingly leverages fluorinated motifs to enhance metabolic stability and lipophilicity, compounds like [3-(Trifluoromethoxy)cyclobutyl]methanol (CAS: 2503205-04-5) have become critical building blocks in modern synthetic laboratories[1]. However, the integration of a trifluoromethoxy group and a strained cyclobutane ring presents unique toxicological and operational challenges. This guide provides a self-validating, step-by-step protocol for the safe handling, transfer, and disposal of this compound, ensuring laboratory safety and scientific integrity.

Mechanistic Toxicology & Hazard Profile

To handle [3-(Trifluoromethoxy)cyclobutyl]methanol safely, one must understand the causality behind its hazards. We do not just react to hazard codes; we mitigate their underlying chemical mechanisms.

  • Dermal Penetration & Irritation (H315/H319): The trifluoromethoxy ( −OCF3​ ) group significantly increases the molecule's lipophilicity compared to standard aliphatic alcohols. This allows the compound to rapidly penetrate standard lipid bilayers in the skin and eyes, causing acute irritation and potential systemic absorption[2].

  • Combustibility (H227): As a low-molecular-weight organofluorine alcohol, it is a combustible liquid. Its vapors can form explosive mixtures with ambient air if exposed to heat or static discharge[2].

  • Thermal Decomposition to Hydrogen Fluoride (HF): The most critical hidden hazard of −OCF3​ containing compounds is their behavior under extreme thermal stress or combustion. High-temperature decomposition cleaves the robust C-F bonds, releasing gaseous Hydrogen Fluoride (HF)—a highly corrosive and systemically toxic gas that rapidly depletes physiological calcium[3].

Table 1: Chemical Properties & Hazard Classifications

Property / HazardSpecification / GHS CodeMechanistic Causality
CAS Number 2503205-04-5Unique identifier for [3-(Trifluoromethoxy)cyclobutyl]methanol[1].
Physical State LiquidHigh vapor pressure necessitates strict fume hood handling.
Flammability H227 (Combustible Liquid)Alkyl chain and alcohol moiety support combustion[2].
Irritation H315 (Skin), H319 (Eye)High lipophilicity drives rapid tissue penetration[2].
Decomposition HF Gas ReleaseThermal cleavage of C-F bonds during fire/extreme heat[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The high lipophilicity and potential HF risk dictate a specific, scientifically grounded defense matrix.

Table 2: Required PPE Specifications

Protection ZoneRequired EquipmentScientific Rationale
Ocular Snug-fitting chemical splash goggles (EN166 / ANSI Z87.1).Vapors (H335) and liquid splashes can cause severe corneal damage. Standard safety glasses are insufficient[2].
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber.Nitrile provides basic splash protection, but the lipophilic −OCF3​ group can permeate thin nitrile over prolonged contact.
Dermal (Body) Flame-resistant (FR) lab coat (Nomex or equivalent).Directly mitigates the H227 combustible liquid hazard.
Respiratory Handled strictly inside a certified Class II Type B2 fume hood.Prevents inhalation of volatile organic components and potential decomposition gases.

Operational Handling Protocols

Every protocol described below is designed as a self-validating system. By verifying physical parameters (like negative pressure) before opening the vial, you validate the primary engineering controls.

Step-by-Step Transfer Workflow:

  • Fume Hood Validation: Verify the fume hood flow rate is between 80-120 FPM (feet per minute). Ensure the sash is positioned at or below the certified operating height. Validation: Check the digital monitor or use a Kimwipe to visually confirm negative pressure.

  • Static Dissipation: Because it is a combustible liquid, ensure all metal transfer vessels and balances are grounded to prevent electrostatic discharge[3].

  • Reagent Transfer: Use a glass or PTFE syringe for liquid transfer. Avoid standard polyethylene pipettes, which may leach or degrade in the presence of fluorinated solvents. Dispense the required volume directly into a pre-weighed, inert-gas-flushed (Nitrogen or Argon) reaction vessel.

  • Vessel Sealing: Immediately cap the stock vial and seal with Parafilm. Store in a dedicated flammables cabinet at room temperature, away from strong oxidizing agents and bases.

Workflow N1 1. Fume Hood Validation N2 2. Static Dissipation N1->N2 N3 3. PTFE/Glass Transfer N2->N3 N4 4. Inert Gas Blanketing N3->N4 N5 5. Flammable Storage N4->N5

Step-by-step operational workflow for the safe transfer of combustible organofluorines.

Emergency Response & First Aid

The primary risk during normal operations is acute dermal or ocular exposure. The secondary risk (during a fire) is HF exposure.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Causality: Water hydrolyzes and mechanically removes the unreacted lipophilic alcohol before deep tissue penetration occurs[3].

  • Eye Contact: Flush with water or sterile saline for 15 minutes, holding eyelids open. Seek immediate ophthalmological assessment.

  • Thermal Decomposition (Fire Scenario): If the compound is involved in a fire, evacuate immediately. First responders must wear Self-Contained Breathing Apparatus (SCBA) due to the release of gaseous Hydrogen Fluoride (HF)[3]. If HF exposure is suspected, topical application of 2.5% Calcium Gluconate gel is the gold-standard intervention to precipitate toxic fluoride ions as insoluble calcium fluoride ( CaF2​ ).

ToxicityPathway C1 [3-(Trifluoromethoxy) cyclobutyl]methanol T1 Thermal Stress / Combustion C1->T1 Heat > Flash Point H1 Hydrogen Fluoride (HF) Release T1->H1 C-F Bond Cleavage E1 Dermal/Respiratory Exposure H1->E1 Systemic Toxicity Risk I1 Calcium Gluconate Intervention E1->I1 Precipitates CaF2

Logical relationship between thermal decomposition, HF toxicity, and medical intervention.

Spill Management & Disposal Plan

A self-validating spill response ensures containment before neutralization.

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear combustible vapors[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or specialized chemical spill pads). Do not use combustible materials like sawdust, which exacerbate the H227 flammability risk.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[3].

  • Disposal: Label explicitly as "Halogenated Organic Waste - Combustible." Do not mix with non-halogenated solvent waste, as organofluorines require specialized high-temperature incineration to safely break the C-F bonds without releasing environmental HF.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.